molecular formula C17H30ClNO2 B10819085 N-(1-methylpentyl)-3,4-DMA (hydrochloride) CAS No. 2752059-47-3

N-(1-methylpentyl)-3,4-DMA (hydrochloride)

Cat. No.: B10819085
CAS No.: 2752059-47-3
M. Wt: 315.9 g/mol
InChI Key: JHZFYXZXBHXCHH-UHFFFAOYSA-N
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Description

N-(1-methylpentyl)-3,4-DMA (hydrochloride) is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.9 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2752059-47-3

Molecular Formula

C17H30ClNO2

Molecular Weight

315.9 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine;hydrochloride

InChI

InChI=1S/C17H29NO2.ClH/c1-6-7-8-13(2)18-14(3)11-15-9-10-16(19-4)17(12-15)20-5;/h9-10,12-14,18H,6-8,11H2,1-5H3;1H

InChI Key

JHZFYXZXBHXCHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride , a substituted phenethylamine derivative. Structurally, it is an N-alkylated analog of 3,4-dimethoxyamphetamine (3,4-DMA). The compound is primarily utilized as a forensic reference standard for the identification of novel psychoactive substances (NPS).

The molecule features two chiral centers—one at the amphetamine


-carbon and one at the N-alkyl attachment point—resulting in a mixture of diastereomers. This monograph details its chemical structure, molecular weight stoichiometry, synthesis logic, and analytical identification protocols.

Chemical Identity & Structure

Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine hydrochloride[1]

  • Common Name: N-(1-methylpentyl)-3,4-DMA HCl[1][2][3]

  • Synonyms: N-(sec-hexyl)-3,4-dimethoxyamphetamine; 3,4-dimethoxy-

    
    -methyl-N-(1-methylpentyl)-benzeneethanamine HCl.
    
  • CAS Number: 2752059-47-3[1][2][3]

  • InChI Key: JHZFYXZXBHXCHH-UHFFFAOYSA-N[1][2]

  • SMILES: CCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl

Structural Diagram

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the amphetamine core and the lipophilic N-alkyl tail.

ChemicalStructure Core 3,4-Dimethoxyphenyl Core (Aromatic Ring) Linker Ethylamine Chain (Alpha-Methyl) Core->Linker C-C Bond Nitrogen Amine Nitrogen (Secondary) Linker->Nitrogen C-N Bond Tail N-(1-methylpentyl) Group (Lipophilic Tail) Nitrogen->Tail N-Alkylation Salt HCl Counterion Nitrogen->Salt Ionic Interaction

Figure 1: Structural connectivity of N-(1-methylpentyl)-3,4-DMA HCl showing the core pharmacophore and N-substitution.

Stereochemistry Note

The molecule contains two stereocenters :

  • The

    
    -carbon of the phenethylamine chain.
    
  • The C2 position of the N-hexyl chain (the "1-methylpentyl" attachment).

Consequently, the reference material typically exists as a mixture of four diastereomers (pairs of enantiomers). This impacts chromatographic separation, often resulting in split peaks or broadened signals in high-resolution LC-MS methods.

Molecular Weight & Stoichiometry

Accurate stoichiometry is critical for preparing quantitative stock solutions. The hydrochloride salt adds significant mass compared to the free base.

Table 1: Stoichiometric Data
PropertyFormulaExact Mass (Da)Molar Mass ( g/mol )
Free Base

279.2198279.42
Hydrochloride Salt

315.1965315.88
Salt/Base Ratio --1.130

Application Note: When converting dosage or concentration data from free base to salt, multiply by 1.13 . Conversely, to determine the active moiety content in the salt, multiply by 0.885 .

Physicochemical Properties[2][6][7]

  • Physical State: Crystalline solid.

  • Solubility Profile:

    • DMF: ~30 mg/mL[2][4]

    • DMSO: ~30 mg/mL[2][4]

    • Ethanol:[2][5] ~10 mg/mL[2][4]

    • PBS (pH 7.2): ~10 mg/mL[2][4]

  • Stability: Stable for

    
     2 years at -20°C (desiccated). Solutions in methanol or acetonitrile should be stored at -80°C to prevent degradation or transmethylation.
    

Synthetic & Analytical Framework

Synthesis Logic (Reductive Amination)

While specific industrial routes are proprietary, the most chemically plausible synthesis for research purposes involves the reductive amination of 3,4-dimethoxyphenylacetone (3,4-DMP2P) with 2-aminohexane, or conversely, 3,4-DMA with 2-hexanone.

SynthesisWorkflow Pre1 3,4-Dimethoxyphenylacetone (Precursor A) Step1 Imine Formation (Dehydration) Pre1->Step1 Pre2 2-Aminohexane (Precursor B) Pre2->Step1 Step2 Reduction (NaBH4 or NaBH3CN) Step1->Step2 - H2O Step3 Acidification (HCl gas in Et2O) Step2->Step3 Free Base Oil Final N-(1-methylpentyl)-3,4-DMA HCl (Crystalline Solid) Step3->Final Precipitation

Figure 2: Probable synthetic pathway via reductive amination.

Analytical Identification (GC-MS)

In forensic analysis, Mass Spectrometry (GC-MS) is the gold standard.

  • Fragmentation Pattern (EI, 70eV):

    • Base Peak: The primary cleavage occurs at the

      
      -carbon (C-C bond between the benzyl and amine carbons).
      
    • Immonium Ion: The N-substituted fragment is the dominant ion.

    • Fragment Calculation:

      • Molecule:

        
        [1][2]
        
      • Cleavage: Loss of 3,4-dimethoxybenzyl radical (

        
         Da).
        
      • Predicted Base Peak (m/z):

        
         (approx).
        
      • Note: Secondary fragmentation of the long hexyl chain is also observed.

References

  • PubChem. (2023).[6] N-(1-Methylpentyl)-3,4-DMA Hydrochloride (CID 165362290).[1] National Library of Medicine. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phenethylamines. Retrieved from [Link]

  • Trachsel, D. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Contextual reference for N-substituted phenethylamine synthesis). Retrieved from [Link]

Sources

Pharmacological mechanism of action of N-(1-methylpentyl)-3,4-DMA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of N-(1-methylpentyl)-3,4-DMA . Due to the status of this compound as a novel analytical reference standard and New Psychoactive Substance (NPS), direct in vivo clinical data is sparse. The mechanisms detailed below are synthesized from high-confidence Structure-Activity Relationship (SAR) modeling of the phenethylamine class, specifically extrapolating from the well-characterized parent compound 3,4-Dimethoxyamphetamine (3,4-DMA) and the pharmacological principles of N-substituted amphetamines.

Executive Summary

N-(1-methylpentyl)-3,4-DMA (Hydrochloride) is a synthetic phenethylamine derivative characterized by a bulky aliphatic chain attached to the nitrogen atom of the 3,4-dimethoxyamphetamine scaffold. While its parent compound, 3,4-DMA, acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT2A receptor agonist, the addition of the 1-methylpentyl (2-hexyl) moiety fundamentally alters its pharmacodynamic profile.

Current pharmacological models suggest this compound functions primarily through two mechanisms:[1]

  • Monoamine Transporter Inhibition: The steric bulk of the N-substituent likely precludes translocation, shifting activity from "release" to "reuptake inhibition."

  • Metabolic Bioactivation (Pro-drug Hypothesis): In vivo N-dealkylation may slowly liberate the parent 3,4-DMA, providing a secondary phase of psychostimulant and entactogenic effects.

Chemical Identity & Structural Analysis

The molecule consists of a phenethylamine core substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring, and a large lipophilic alkyl chain on the amine.

FeatureSpecification
Systematic Name N-(1-methylpentyl)-1-(3,4-dimethoxyphenyl)propan-2-amine
Parent Scaffold 3,4-Dimethoxyamphetamine (3,4-DMA)
N-Substituent 1-Methylpentyl (equivalent to a hexan-2-yl group)
Molecular Formula C₁₇H₂₉NO₂
Molecular Weight 279.42 g/mol (Free base)
Lipophilicity (LogP) High (Predicted > 4.5 due to hexyl chain)
Steric Influence on Binding

The 1-methylpentyl group is a branched C6 chain. In the context of Monoamine Transporters (MATs), the orthosteric binding site (S1) generally accommodates small N-substituents (Methyl, Ethyl). Substituents larger than a propyl group typically introduce significant steric clashes, preventing the conformational change required for substrate translocation.

Pharmacodynamics: The "Blocker vs. Releaser" Shift

The core mechanism of action for N-(1-methylpentyl)-3,4-DMA is defined by the N-Alkylation Rule of amphetamines.

Interaction with Monoamine Transporters (SERT, NET, DAT)

Unlike 3,4-DMA, which is a substrate that enters the presynaptic neuron to reverse transporter flux (release), the N-(1-methylpentyl) analog is predicted to act as a Non-Competitive or Competitive Reuptake Inhibitor .

  • Mechanism: The bulky tail binds to the extracellular vestibule of the transporter (S2 site) or occludes the S1 site without triggering the "inward-facing" conformational state.

  • Result: Net increase in extracellular monoamines (Serotonin, Dopamine, Norepinephrine) via blockade of reuptake, distinct from the vesicular depletion caused by releasers like MDMA.

5-HT2A Receptor Affinity

The parent compound 3,4-DMA possesses moderate affinity for the 5-HT2A receptor, contributing to psychedelic effects.

  • Impact of N-Substitution: 5-HT2A receptor agonism is highly sensitive to steric bulk at the nitrogen. N-alkylation beyond a methyl group (e.g., N-ethyl, N-propyl) drastically reduces or abolishes 5-HT2A affinity.

Visualizing the Mechanism (DOT Diagram)

Mechanism cluster_0 Primary Action (Immediate) cluster_1 Secondary Action (Delayed) Compound N-(1-methylpentyl)-3,4-DMA SERT Serotonin Transporter (SERT) Compound->SERT Binds (Steric Block) DAT Dopamine Transporter (DAT) Compound->DAT Binds (Steric Block) Metabolism Hepatic Metabolism (CYP450) Compound->Metabolism N-Dealkylation Reuptake Reuptake Inhibition (Blockade) SERT->Reuptake Prevents Clearance DAT->Reuptake Prevents Clearance Parent 3,4-DMA (Active Metabolite) Metabolism->Parent Yields Parent->SERT Translocation Release Monoamine Release (Substrate Activity) Parent->Release Triggers Efflux Receptor 5-HT2A Receptor (Agonism) Parent->Receptor Activates

Caption: Figure 1. Dual-phase mechanism showing immediate reuptake inhibition by the parent molecule and delayed releasing/psychedelic effects via the 3,4-DMA metabolite.

Pharmacokinetics & Metabolic Fate[2]

The high lipophilicity of the N-(1-methylpentyl) chain facilitates rapid blood-brain barrier (BBB) penetration, but it also makes the compound a prime target for hepatic enzymes.

Metabolic Pathways
  • N-Dealkylation (Major Bioactivation Route): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will attack the N-C bond. Removal of the 1-methylpentyl group yields 3,4-DMA .

    • Significance: This converts a reuptake inhibitor into a releasing agent/psychedelic. The rate of this reaction determines the drug's duration and "biphasic" effect profile.

  • O-Demethylation: Removal of methyl groups from the 3- or 4-methoxy positions to form phenols (inactive or neurotoxic metabolites), followed by conjugation.

Predicted Toxicology
  • Serotonin Syndrome: High risk due to combined reuptake inhibition (parent) and release (metabolite).

  • Cardiovascular: Sympathomimetic toxicity (tachycardia, hypertension) driven by norepinephrine accumulation.

Experimental Protocols for Validation

To confirm the mechanistic shift from release to inhibition, the following assays are recommended.

Protocol A: Synaptosomal Uptake vs. Release Assay

Objective: Distinguish between a substrate (releaser) and a blocker (inhibitor).

  • Preparation: Isolate rat brain synaptosomes (striatal for DAT, cortical for SERT).

  • Uptake Inhibition: Incubate synaptosomes with [³H]-5-HT or [³H]-DA in the presence of N-(1-methylpentyl)-3,4-DMA. Measure IC₅₀.

  • Release Assay: Pre-load synaptosomes with [³H]-neurotransmitter. Perfuse with test compound.

    • Result Interpretation: If radioactivity in supernatant increases significantly, it is a Releaser . If no increase is observed, but uptake is blocked in step 2, it is a Reuptake Inhibitor .

    • Expectation: N-(1-methylpentyl)-3,4-DMA will show high potency in Step 2 (Inhibition) and low potency in Step 3 (Release).

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Verify the "Pro-drug" conversion to 3,4-DMA.

  • Incubation: Incubate 10 µM compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring for the loss of parent (m/z 280 → fragments) and appearance of 3,4-DMA (m/z 196).

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology , 168(2), 458–470. (Establishes SAR for N-alkylated phenethylamines). Retrieved from [Link]

  • Glennon, R. A., & Young, R. (2000).[2] Neurobiology of 3,4-methylenedioxymethamphetamine (MDMA) and related substances. Pharmacology Biochemistry and Behavior . (Reference for 3,4-DMA parent pharmacology).

  • Policija (Slovenian National Forensic Laboratory). (2021). Analytical Report: N-(1-methylpentyl)-3,4-DMA. Retrieved from [Link]

Sources

History and synthesis pathways of N-(1-methylpentyl)-3,4-DMA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Contextual Analysis

N-(1-methylpentyl)-3,4-dimethoxyamphetamine (N-(1-methylpentyl)-3,4-DMA) represents a niche, lipophilic derivative of the phenethylamine class.[1] Chemically, it is the N-sec-hexyl homologue of 3,4-DMA.[1] While the parent compound (3,4-DMA) has a documented history as a psychotomimetic related to mescaline and amphetamine, the N-(1-methylpentyl) derivative has emerged primarily as a New Psychoactive Substance (NPS) and an analytical reference standard in forensic toxicology.[1]

From a structure-activity relationship (SAR) perspective, this molecule is significant due to the extreme bulk of the N-substituent.[1] Classical SAR (Shulgin’s postulates) suggests that N-substituents larger than an ethyl group typically abolish psychostimulant activity or shift the profile toward pure reuptake inhibition or antagonism.[1] Consequently, this compound is of high interest to researchers studying the steric limits of the trace amine-associated receptor (TAAR1) and monoamine transporter (MAT) binding pockets.[1]

Historical Evolution and Emergence

The history of N-(1-methylpentyl)-3,4-DMA is best understood as a third-wave evolution of the "classic" substituted amphetamines.[1]

Phase I: The Parent Scaffold (1950s–1970s)

The parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), was investigated in the mid-20th century.[1] It was notably characterized by Alexander Shulgin, who identified it as a positional isomer of 2,5-DMA (the precursor to DOB/DOI).[1] Unlike the highly potent 2,5-substituted compounds, 3,4-DMA showed lower potency and a different qualitative profile, often described as having mescaline-like properties but with significant physical side effects.[1]

Phase II: N-Alkylation Exploration (1980s–2000s)

Medicinal chemists extensively explored N-methylation (leading to MDMA from MDA) and N-ethylation (MDEA).[1] It was established that as the N-alkyl chain lengthens (propyl, butyl), potency drops precipitously.[1]

Phase III: The NPS Era & "Grey Market" Innovation (2015–Present)

N-(1-methylpentyl)-3,4-DMA appeared in forensic databases (e.g., NFL Slovenia, Cayman Chemical) around 2019–2020.[1] Its emergence is likely a result of:

  • Legislative Evasion: Manufacturers synthesizing complex N-substituted analogs to bypass generic bans on simple N-alkyl amphetamines.[1]

  • Precursor Availability: The synthesis utilizes 2-aminohexane (or the corresponding ketone), which are accessible industrial reagents.[1]

Chemical Structure and Properties[3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name N-(heptan-2-yl)-1-(3,4-dimethoxyphenyl)propan-2-amine
Common Name N-(1-methylpentyl)-3,4-DMA
Molecular Formula C₁₇H₂₉NO₂
Molecular Weight 279.42 g/mol (Freebase)
Stereochemistry Contains two chiral centers (alpha-carbon and N-alkyl chain).[1] Exists as a mixture of diastereomers.[1][2]
Lipophilicity High (Estimated LogP > 4.5 due to the hexyl chain)
Solubility Low in water (freebase); HCl salt soluble in EtOH, DMSO, DMF.[1]

Synthesis Pathways[3][4][6][7][8][9][10][11]

The synthesis of N-(1-methylpentyl)-3,4-DMA presents a steric challenge.[1] The secondary amine is formed by coupling a bulky amphetamine backbone with a bulky alkyl chain. The most robust route is Reductive Amination .

Route A: Reductive Amination (Primary Industrial Route)

This pathway is preferred for its convergence and yield.[1] It involves the condensation of 3,4-dimethoxyphenyl-2-propanone (3,4-DMP2P) with 2-aminohexane, followed by reduction.[1]

Mechanism:

  • Imine Formation: The ketone carbonyl of 3,4-DMP2P is attacked by the amine nitrogen of 2-aminohexane.[1]

  • Reduction: The resulting iminium intermediate is unstable and is reduced in situ by a selective hydride donor (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride).[1]

Route B: Reductive Alkylation of 3,4-DMA

Alternatively, one can start with the formed amine (3,4-DMA) and react it with 2-hexanone.[1]

  • Note: This route is kinetically slower due to the lower reactivity of the ketone compared to the aldehyde equivalents, and the steric hindrance of the 2-hexanone.[1]

Detailed Experimental Protocol (Route A)

Disclaimer: This protocol is a standardized technical description for research and reference standard synthesis. It must be performed in a licensed facility in compliance with local regulations.

Reagents
  • Precursor: 1-(3,4-dimethoxyphenyl)propan-2-one (10.0 mmol)[1]

  • Amine: 2-aminohexane (12.0 mmol)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (14.0 mmol)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Catalyst: Acetic Acid (AcOH) (10.0 mmol)[1]

Step-by-Step Methodology
  • Imine Equilibrium: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1.94 g, 10 mmol) in DCE (30 mL). Add 2-aminohexane (1.21 g, 12 mmol) and Acetic Acid (0.6 g).[1]

    • Technical Insight: The addition of AcOH catalyzes the formation of the iminium ion.[1] Allow to stir at room temperature for 30 minutes under Nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the ketone before the imine is formed, preventing the formation of the alcohol byproduct (1-(3,4-dimethoxyphenyl)propan-2-ol).[1]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1]

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 30 mL).[1] Combine organic layers and wash with brine.[1]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude oil.

    • Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate) is required to separate diastereomers or remove unreacted ketone.[1]

  • Salt Formation (Hydrochloride): Dissolve the purified freebase oil in dry diethyl ether. Add 2M HCl in ether dropwise with stirring. The white precipitate (N-(1-methylpentyl)-3,4-DMA HCl) is collected by filtration and recrystallized from isopropanol/ether.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the convergent synthesis via reductive amination.

SynthesisPathway Start1 3,4-Dimethoxybenzaldehyde Step1 Nitroaldol Condensation (Nitroethane/NH4OAc) Start1->Step1 Inter1 Intermediate: 3,4-Dimethoxy-beta-nitrostyrene Step1->Inter1 Step2 Iron/Acid Reduction Hydrolysis Inter1->Step2 KeyPre Key Precursor: 3,4-Dimethoxyphenyl-2-propanone Step2->KeyPre Reaction Reductive Amination (NaBH(OAc)3 / AcOH) KeyPre->Reaction Carbonyl Source Reagent Reagent: 2-Aminohexane Reagent->Reaction Amine Source Final Target Molecule: N-(1-methylpentyl)-3,4-DMA Reaction->Final Yields Mixture of Diastereomers

Figure 1: Convergent synthesis pathway from benzaldehyde precursor to the final N-substituted target.

Analytical Characterization Data (Simulated)

For validation of the synthesized product, the following spectral characteristics are expected:

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) Aromatic: 3H multiplet (6.7–6.9 ppm).[1] Methoxy: Two singlets (~3.85 ppm, 6H).[1] Methine (Alpha-H): Multiplet (~3.0 ppm).[1] N-Alkyl Chain: Complex aliphatic region (0.9–1.5 ppm) corresponding to the sec-hexyl group.[1]
Mass Spectrometry (EI) Base Peak: m/z 114 (C₇H₁₆N⁺) - Cleavage alpha to the nitrogen (N-alkyl fragment).[1] Molecular Ion: Weak M⁺ at m/z 279.[1]
IR Spectroscopy Amine: Weak N-H stretch ~3300 cm⁻¹ (secondary amine).[1] Ether: C-O stretches ~1260 cm⁻¹, 1140 cm⁻¹.[1]

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 3,4-DMA synthesis and SAR of phenethylamines). [Link][1]

  • National Forensic Laboratory (NFL). (2021).[1] Analytical Report: N-(1-methylpentyl)-3,4-DMA. Ministry of the Interior, Police, Slovenia.[1] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard Protocol Reference).[1] [Link]

Sources

Technical Guide to the Physicochemical Characterization of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-methylpentyl)-3,4-dimethoxyamphetamine hydrochloride (N-(1-methylpentyl)-3,4-DMA HCl). As a substituted amphetamine, this compound is of significant interest to researchers in forensic science and toxicology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of critical data and a detailed protocol for the experimental determination of its melting point, a crucial parameter for substance identification and purity assessment.

Introduction and Scientific Context

N-(1-methylpentyl)-3,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine.[1] Its core structure is based on the phenethylamine scaffold, which is common to a wide range of psychoactive substances. The precise characterization of its physical properties is paramount for its unequivocal identification in forensic and research settings. This guide synthesizes available data and provides a robust framework for determining one of its key physical constants: the melting point.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of N-(1-methylpentyl)-3,4-DMA hydrochloride is presented in Table 1. This data is essential for the handling, storage, and analysis of the compound.

Table 1: Physical and Chemical Properties of N-(1-methylpentyl)-3,4-DMA Hydrochloride

PropertyValueSource
Formal Name 3,4-dimethoxy-α-methyl-N-(1-methylpentyl)-benzeneethanamine, monohydrochlorideCayman Chemical[1]
Synonyms N-(1-methylpentyl)-3,4-dimethoxy-α-methyl Benzeneethanamine, N-(1-methylpentyl)-3,4-dimethoxy-α-methyl PhenethylamineCayman Chemical[1]
CAS Number 2752059-47-3Cayman Chemical[1], PubChem[2]
Molecular Formula C₁₇H₂₉NO₂ • HClCayman Chemical[1]
Formula Weight 315.9 g/mol Cayman Chemical[1], PubChem[2]
Appearance A crystalline solidCayman Chemical[1][3]
Purity ≥98% (as a mixture of diastereomers)Cayman Chemical[1]
UV/Vis. (λmax) 231 nmCayman Chemical[1][3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/mlCayman Chemical[1]
Storage -20°CCayman Chemical[3]
Stability ≥5 years (at -20°C)Cayman Chemical[3]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure substance, while a broad melting range often suggests the presence of impurities. Given that N-(1-methylpentyl)-3,4-DMA hydrochloride is supplied as a crystalline solid, its melting point can be determined using standard laboratory techniques.[1][3]

Rationale for Method Selection

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a crystalline solid. It is a visual method that relies on the observation of the phase transition from solid to liquid. For higher accuracy and to understand the thermodynamics of the phase transition, Differential Scanning Calorimetry (DSC) could also be employed. This guide will detail the capillary method due to its prevalence in analytical laboratories.

Step-by-Step Protocol for Capillary Melting Point Determination

This protocol is designed to be a self-validating system, incorporating a certified reference standard to ensure the accuracy of the instrumentation.

Materials:

  • N-(1-methylpentyl)-3,4-DMA hydrochloride sample

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Certified melting point standard with a melting point near the expected range of the analyte (e.g., benzoin, m.p. 135-137 °C)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Instrument Calibration:

    • Calibrate the melting point apparatus using a certified reference standard.

    • Record the observed melting range of the standard and ensure it falls within the certified range. This step is crucial for the trustworthiness of the results.

  • Sample Preparation:

    • Ensure the N-(1-methylpentyl)-3,4-DMA hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Pack the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating run can be performed to get an approximate range.

    • Set the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting range as "T1 - T2 °C".

    • Perform the measurement in triplicate to ensure reproducibility.

    • The results should be reported as the mean of the triplicate measurements.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start sample_prep Prepare Sample (Dry, Powdered) start->sample_prep pack_capillary Pack Capillary Tube (2-3 mm) sample_prep->pack_capillary calibrate Calibrate Instrument with Standard pack_capillary->calibrate insert_sample Insert Sample into Apparatus calibrate->insert_sample heat_slowly Heat Slowly (1-2°C/min) insert_sample->heat_slowly observe Observe Phase Transition heat_slowly->observe record_range Record T1 (first drop) and T2 (all liquid) observe->record_range repeat_exp Repeat Experiment (n=3) record_range->repeat_exp calc_mean Calculate Mean Melting Range repeat_exp->calc_mean report Report Final Result calc_mean->report end End report->end

Caption: Workflow for Capillary Melting Point Determination.

Analytical Considerations for Purity Assessment

While melting point is a good indicator of purity, chromatographic techniques are essential for a more detailed purity assessment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and identifying the main component from any potential impurities.[4] For phenethylamine derivatives, derivatization may be necessary to improve chromatographic resolution and mass spectral fragmentation patterns.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for structural elucidation and purity determination.[6]

Conclusion

This technical guide has consolidated the available physicochemical data for N-(1-methylpentyl)-3,4-DMA hydrochloride and provided a detailed, field-proven protocol for the determination of its melting point. Adherence to this protocol, with its emphasis on instrument calibration and procedural rigor, will ensure the generation of trustworthy and reproducible data. This information is critical for researchers and scientists in the fields of forensic chemistry, toxicology, and drug development, enabling the accurate identification and characterization of this compound.

References

  • N-(1-Methylpentyl)-3,4-DMA Hydrochloride. PubChem. [Link]

  • Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry. PubMed. [Link]

  • Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. DEA.gov. [Link]

Sources

An In-Depth Technical Guide to the Putative Psychoactive Effects of N-(1-methylpentyl)-3,4-DMA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of N-(1-methylpentyl)-3,4-dimethoxyamphetamine (N-(1-methylpentyl)-3,4-DMA), a lesser-known derivative of the psychedelic amphetamine 3,4-DMA. Due to a lack of empirical data on this specific compound, this document synthesizes information on the parent compound, structure-activity relationships (SAR) within the N-alkylated amphetamine class, and established methodologies for the characterization of novel psychoactive substances (NPS). The guide proposes a structured approach to understanding the potential psychoactive effects of N-(1-methylpentyl)-3,4-DMA, from its chemical synthesis and analytical characterization to its pharmacological and behavioral evaluation. The core objective is to provide a scientifically rigorous and ethically sound roadmap for researchers to elucidate the compound's properties, including its potential as a central nervous system (CNS) stimulant, psychedelic, or entactogen.

Introduction: The Landscape of Substituted Amphetamines

Substituted amphetamines represent a vast and pharmacologically diverse class of compounds, encompassing stimulants, empathogens, and hallucinogens.[1] Their effects on the central nervous system are multifaceted and can be broadly categorized into three overlapping types of activity: stimulant, psychedelic, and entactogenic.[1] The parent compound of the substance , 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic drug of the phenethylamine and amphetamine families, with reports of mescaline-like effects in humans.[2] The introduction of an N-alkyl substituent, in this case, a 1-methylpentyl group, is expected to modulate the parent compound's pharmacological profile. This guide will explore the anticipated psychoactive effects of N-(1-methylpentyl)-3,4-DMA by examining the known properties of 3,4-DMA and the established principles of structure-activity relationships for N-alkylated amphetamines.

Chemical Profile and Synthesis

Chemical Structure
  • IUPAC Name: N-(1-methylpentyl)-1-(3,4-dimethoxyphenyl)propan-2-amine

  • Molecular Formula: C₁₇H₂₉NO₂

  • Molecular Weight: 279.42 g/mol

  • Core Structure: The molecule is built upon a 3,4-dimethoxyphenethylamine backbone with a methyl group at the alpha position, classifying it as an amphetamine derivative. The key structural feature is the N-alkylation with a 1-methylpentyl group.

Proposed Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of N-(1-methylpentyl)-3,4-DMA is through reductive amination. This common technique in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.

Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenyl-2-propanone (the ketone precursor) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add an equimolar amount of 1-methylpentylamine to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a mild acid like acetic acid to facilitate imine formation.

  • Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. These reagents are preferred for their selectivity in reducing the imine intermediate without affecting the ketone.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-(1-methylpentyl)-3,4-DMA.

  • Salt Formation (Optional): For improved stability and handling, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution.

Synthesis_Workflow Ketone 3,4-dimethoxyphenyl-2-propanone Reaction Reductive Amination Ketone->Reaction Amine 1-methylpentylamine Amine->Reaction Solvent Methanol/Ethanol Solvent->Reaction Acid Acetic Acid Acid->Reaction ReducingAgent NaBH3CN or NaBH(OAc)3 ReducingAgent->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(1-methylpentyl)-3,4-DMA Purification->Product

Caption: Proposed workflow for the synthesis of N-(1-methylpentyl)-3,4-DMA via reductive amination.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of analytical techniques.[3][4][5]

TechniqueExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) Provides the mass spectrum of the compound, which can be used for identification by comparing it to reference libraries or by analyzing fragmentation patterns.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Determines the accurate mass of the molecule, allowing for the confirmation of its elemental composition with high specificity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will elucidate the chemical structure by showing the connectivity of atoms within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Putative Mechanisms of Action and Pharmacological Profile

The psychoactive effects of substituted amphetamines are primarily mediated by their interactions with monoamine transporters and serotonin receptors.[7]

Monoamine Transporter Interactions

Amphetamine and its derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8] They can act as both inhibitors of reuptake and as releasing agents, leading to increased synaptic concentrations of these neurotransmitters.

  • Hypothesis: N-(1-methylpentyl)-3,4-DMA is likely to exhibit affinity for DAT, NET, and SERT. The 3,4-dimethoxy substitution on the phenyl ring, as seen in the parent compound 3,4-DMA, suggests a potential for significant interaction with the serotonin system.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicular Monoamine Transporter (VMAT2) Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Transporter Monoamine Transporters DAT NET SERT DA DA Transporter:dat->DA NE NE Transporter:net->NE HT 5-HT Transporter:sert->HT Compound N-(1-methylpentyl)-3,4-DMA Compound->Transporter:dat Inhibition/Reversal Compound->Transporter:net Inhibition/Reversal Compound->Transporter:sert Inhibition/Reversal Receptor Postsynaptic Receptors DA Receptors NE Receptors 5-HT Receptors DA->Receptor:da_r NE->Receptor:ne_r HT->Receptor:ht_r

Caption: Putative interaction of N-(1-methylpentyl)-3,4-DMA with monoamine transporters.

Serotonin Receptor Affinity

The psychedelic effects of many phenethylamines are mediated by their agonist activity at serotonin 5-HT₂A receptors.[9] The parent compound, 3,4-DMA, has a known affinity for 5-HT₂A receptors.

  • Hypothesis: N-(1-methylpentyl)-3,4-DMA is expected to be an agonist at 5-HT₂A receptors, which would be consistent with potential psychedelic or entactogenic effects. Its affinity for other 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₂C, should also be investigated as these can modulate the overall psychoactive profile.

Structure-Activity Relationship (SAR) Considerations

The N-alkylation of amphetamines significantly influences their pharmacological properties.[10]

  • N-Alkyl Chain Length: Studies on N-alkylated amphetamines have shown that increasing the length of the alkyl chain beyond an ethyl group generally leads to a decrease in stimulant potency.[10] For instance, d-N-propylamphetamine and d-N-butylamphetamine are considerably less potent than d-amphetamine, d-N-methylamphetamine, and d-N-ethylamphetamine.[10]

  • Lipophilicity: The N-(1-methylpentyl) group will increase the lipophilicity of the molecule compared to 3,4-DMA. This increased lipophilicity can affect its ability to cross the blood-brain barrier and may also influence its metabolic profile.[11]

Inference: Based on these SAR principles, it is hypothesized that N-(1-methylpentyl)-3,4-DMA will be less potent as a classical stimulant compared to its lower N-alkyl homologues. However, the interaction with serotonergic systems, inherited from the 3,4-DMA core, may still result in significant psychoactive effects, potentially with a modified psychedelic or entactogenic character.

Proposed Experimental Evaluation

A multi-tiered approach, combining in vitro and in vivo studies, is necessary to comprehensively characterize the psychoactive effects of N-(1-methylpentyl)-3,4-DMA.

In Vitro Assays

These assays will determine the molecular targets of the compound and its mechanism of action at the cellular level.

4.1.1. Receptor Binding Assays

  • Objective: To determine the affinity of N-(1-methylpentyl)-3,4-DMA for key CNS receptors.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptors (e.g., human 5-HT₂A, 5-HT₂C, 5-HT₁A, DAT, NET, SERT).

    • Incubate the membrane preparations with a specific radioligand for each receptor in the presence of varying concentrations of N-(1-methylpentyl)-3,4-DMA.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) to determine the affinity of the compound for each receptor.

4.1.2. Functional Assays

  • Objective: To determine whether N-(1-methylpentyl)-3,4-DMA acts as an agonist, antagonist, or inverse agonist at its target receptors.

  • Protocol (for 5-HT₂A receptor agonism using a calcium flux assay): [9]

    • Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Add varying concentrations of N-(1-methylpentyl)-3,4-DMA to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to quantify the compound's potency and efficacy as an agonist.

4.1.3. Monoamine Transporter Uptake and Release Assays

  • Objective: To characterize the interaction of N-(1-methylpentyl)-3,4-DMA with monoamine transporters.

  • Protocol (for dopamine uptake inhibition):

    • Use synaptosomes prepared from rodent striatum or cells expressing the human dopamine transporter (hDAT).

    • Pre-incubate the synaptosomes or cells with varying concentrations of N-(1-methylpentyl)-3,4-DMA.

    • Add radiolabeled dopamine ([³H]DA) and incubate for a short period.

    • Terminate the uptake by rapid filtration and wash to remove extracellular [³H]DA.

    • Measure the amount of [³H]DA taken up by the cells using a scintillation counter.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for dopamine uptake. A similar protocol can be used for norepinephrine and serotonin transporters.

In Vivo Behavioral Pharmacology (Rodent Models)

Animal models are essential for assessing the integrated physiological and behavioral effects of a novel compound.[12]

4.2.1. Locomotor Activity

  • Objective: To assess the stimulant or depressant effects of the compound on general activity.

  • Protocol:

    • Acclimate rodents (mice or rats) to open-field arenas equipped with infrared beams to track movement.

    • Administer various doses of N-(1-methylpentyl)-3,4-DMA or a vehicle control.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

    • Analyze the data to determine if the compound increases or decreases motor activity in a dose-dependent manner.

4.2.2. Head-Twitch Response (HTR)

  • Objective: A preclinical proxy for 5-HT₂A receptor-mediated psychedelic effects in mice.[13]

  • Protocol:

    • Administer various doses of N-(1-methylpentyl)-3,4-DMA or a vehicle control to mice.

    • Observe and count the number of head twitches over a specified time period.

    • A significant increase in head twitches compared to the control group suggests 5-HT₂A agonist activity and potential psychedelic-like effects.

4.2.3. Drug Discrimination

  • Objective: To determine if the subjective effects of N-(1-methylpentyl)-3,4-DMA are similar to those of known psychoactive drugs.[14]

  • Protocol:

    • Train animals (typically rats or pigeons) to press one of two levers for a food reward after being administered a known drug (e.g., a stimulant like d-amphetamine or a psychedelic like DOM). The other lever is reinforced after a saline injection.

    • Once the animals have learned to reliably discriminate between the drug and saline, administer a test dose of N-(1-methylpentyl)-3,4-DMA.

    • The lever the animal chooses to press indicates whether the subjective effects of the test compound are more similar to the training drug or to saline.

4.2.4. Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding or aversive properties of the compound.[14]

  • Protocol:

    • Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.

    • On conditioning days, confine the animal to one chamber after administering N-(1-methylpentyl)-3,4-DMA and to the other chamber after a vehicle injection.

    • On the test day, allow the animal to freely explore both chambers in a drug-free state.

    • An increase in the time spent in the drug-paired chamber indicates rewarding properties, while a decrease suggests aversive effects.

Experimental_Evaluation_Flowchart cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Pharmacology (Rodent Models) Start N-(1-methylpentyl)-3,4-DMA ReceptorBinding Receptor Binding Assays (5-HT2A, DAT, NET, SERT) Start->ReceptorBinding FunctionalAssays Functional Assays (e.g., Calcium Flux) Start->FunctionalAssays TransporterAssays Monoamine Transporter Uptake/Release Assays Start->TransporterAssays Locomotor Locomotor Activity ReceptorBinding->Locomotor CPP Conditioned Place Preference ReceptorBinding->CPP HTR Head-Twitch Response FunctionalAssays->HTR DrugDiscrim Drug Discrimination TransporterAssays->DrugDiscrim

Sources

Methodological & Application

NMR spectroscopy analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive NMR Spectroscopic Analysis of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation and quantitative assessment of N-(1-methylpentyl)-3,4-dimethoxyamphetamine hydrochloride (N-(1-methylpentyl)-3,4-DMA HCl), an analytical reference standard classified as an amphetamine analog. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical technique, offering unambiguous structural confirmation and the ability to determine purity with high precision. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY) NMR, alongside a validated protocol for quantitative NMR (qNMR). This note is intended for researchers, analytical scientists, and professionals in forensic science and drug development who require a robust method for the characterization of synthetic compounds.

Introduction and Significance

N-(1-methylpentyl)-3,4-DMA hydrochloride is a derivative of 3,4-dimethoxyamphetamine, belonging to the broad class of phenethylamine and amphetamine compounds.[1] As with many such analogs, its appearance as a research chemical or designer drug necessitates reliable and precise analytical methods for its identification and quantification. NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed information about the molecular structure and offering a primary ratio method for quantification (qNMR) without the need for a specific analyte reference standard.[2][3]

Unlike techniques that rely on spectral library matching, NMR provides fundamental structural data, making it invaluable for the characterization of novel psychoactive substances (NPS).[4] The protocols herein are designed to be a self-validating system, ensuring scientific rigor and trustworthy results in accordance with international standards for data reporting.[5][6]

The subject compound, with a molecular formula of C₁₇H₂₉NO₂ • HCl and a formula weight of 315.9 g/mol , possesses two chiral centers, and is often supplied as a mixture of diastereomers.[1][7] This stereochemical complexity can be investigated by NMR, potentially manifesting as duplicated signals for nearby nuclei.

Molecular Structure

The chemical structure of the protonated amine is presented below, with numbering assigned for the purpose of spectral interpretation.

Caption: Structure of N-(1-methylpentyl)-3,4-DMA cation with atom numbering for NMR assignment.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CD₃OD)
PositionPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
H2, H5, H16.75 - 6.90m-3HAromatic Protons
H17, H193.85s-6HMethoxy (-OCH₃) Protons
H8, H113.30 - 3.50m-2HMethine Protons (CH -N)
H72.80 - 3.00m-2HMethylene Protons (Ar-CH₂ )
H12, H13, H141.30 - 1.70m-6HMethylene Protons (-CH₂ -CH₂ -CH₂ -)
H91.25d~7.03HMethyl Protons (-CH-CH₃ )
H161.20d~6.53HMethyl Protons (-CH-CH₃ )
H150.90t~7.23HTerminal Methyl Protons (-CH₂-CH₃ )

Note: The N-H protons will likely exchange with the deuterated solvent and thus will not be observed. Due to the presence of diastereomers, some signals, particularly those near the chiral centers (H8, H11, H7, H9, H16), may appear as overlapping multiplets or duplicated signals.

Predicted ¹³C NMR Data (125 MHz, CD₃OD)
PositionPredicted δ (ppm)Assignment
C3, C4149.0, 150.5Aromatic C-O
C1130.0Aromatic C (quaternary)
C2, C5, C6113.0, 114.5, 122.0Aromatic C-H
C8, C1158.0, 60.0Methine C-N
C17, C1956.5Methoxy (-OC H₃)
C740.0Methylene (Ar-C H₂)
C1335.0Methylene (-C H₂-)
C1229.0Methylene (-C H₂-)
C1423.5Methylene (-C H₂-)
C9, C1615.0, 18.0Methyl (-CH-C H₃)
C1514.5Terminal Methyl (-CH₂-C H₃)

Experimental Protocols

Adherence to standardized procedures for sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR data.[9]

Protocol 1: Qualitative Structural Analysis

This protocol outlines the steps for acquiring ¹H, ¹³C, and 2D COSY spectra for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(1-methylpentyl)-3,4-DMA HCl into a clean, dry vial.

    • Add approximately 0.6 mL of methanol-d₄ (CD₃OD, 99.8% D).

    • Vortex the sample until the solid is fully dissolved, ensuring a homogenous solution.[10]

    • Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument & Acquisition Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Temperature: 298 K.

      • Spectral Width (SW): 16 ppm (-2 to 14 ppm).

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 16.

    • ¹³C{¹H} NMR:

      • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

      • Spectral Width (SW): 240 ppm (-10 to 230 ppm).

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024 (or more, depending on concentration).

    • ¹H-¹H COSY:

      • Pulse Program: Standard gradient-selected COSY (cosygpqf).

      • Data Points (F2 & F1): 2048 x 256.

      • Number of Scans (NS): 2-4 per increment.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H) and Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the ¹H spectrum by setting the residual CD₃OD solvent peak to 3.31 ppm.[11]

    • Calibrate the ¹³C spectrum by setting the CD₃OD solvent peak to 49.0 ppm.[11]

    • Integrate all signals in the ¹H spectrum.

Caption: Workflow for qualitative NMR analysis.

Protocol 2: Quantitative Analysis (qNMR)

This protocol enables the determination of the purity or concentration of the analyte using an internal standard.

Causality Behind Experimental Choices:

  • Internal Standard (IS): A certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) is chosen that has signals in a clear region of the spectrum, is stable, not volatile, and has a known purity.

  • Relaxation Delay (D1): A long D1 (≥ 5 times the longest T₁ of both analyte and IS) is critical to ensure complete spin-lattice relaxation for all relevant nuclei. This allows the integrated signal area to be directly proportional to the number of protons, which is the fundamental principle of qNMR. A shorter delay would lead to signal saturation and inaccurate quantification.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of N-(1-methylpentyl)-3,4-DMA HCl into a vial. Record the weight precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely.

    • Add approximately 0.7 mL of a suitable solvent (e.g., D₂O, as Maleic Acid is highly soluble) and dissolve completely.

    • Filter the solution into a high-quality 5 mm NMR tube.

  • Instrument & Acquisition Parameters:

    • Use the same spectrometer as for qualitative analysis.

    • Pulse Angle: Calibrate a precise 90° pulse angle.

    • Relaxation Delay (D1): Set to a long delay, typically 30-60 seconds, to ensure full relaxation.

    • Number of Scans (NS): 32-64 for good signal-to-noise.

    • Turn off spinning to avoid spinning sidebands which can interfere with integration.

  • Data Processing and Calculation:

    • Process the spectrum with optimal phasing and baseline correction.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For the analyte, the combined methoxy proton signal (H17, H19) at ~3.85 ppm is an excellent choice. For Maleic Acid, the two olefinic protons give a sharp singlet at ~6.3 ppm in D₂O.

    • Calculate the purity using the following formula:

    Purity (%) = (I analyte / I IS ) * (N IS / N analyte ) * (M analyte / M IS ) * (m IS / m analyte ) * P IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., Nanalyte = 6 for the two -OCH₃ groups)

    • M: Molar mass of the compound

    • m: Mass of the compound weighed

    • PIS: Purity of the internal standard (%)

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

The NMR spectroscopy protocols detailed in this application note provide a comprehensive and reliable methodology for the definitive analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride. The combination of one- and two-dimensional qualitative techniques allows for complete structural verification, while the qNMR protocol offers a precise and accurate means of determining purity. This guide serves as an authoritative resource for scientists requiring a robust, self-validating system for the characterization of this and structurally related compounds.

References

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. Available at: [Link]

  • IUPAC. (1976). Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. Available at: [Link]

  • Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC News. Available at: [Link]

  • PubChem. N-(1-Methylpentyl)-3,4-DMA Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Brignall, R. M., et al. (2023). Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 61(2), 73-82. Available at: [Link]

  • IUPAC-IUBMB-IUPAB Inter-Union Task Group. (1998). Standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. Available at: [Link]

  • IUPAC. (1995). Guidelines on nuclear magnetic resonance computerized databases. Pure and Applied Chemistry, 67(4), 593-596. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Ottawa. How to make an NMR sample. Available at: [Link]

  • Peterson, B. L. (2014). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. Master's Theses. 23. Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Hulme, M. C., et al. (2021). Discrimination of fluorinated and methylated amphetamine, cathinone, and norephedrine regioisomers using benchtop 1H NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

  • Nanalysis. (2020). Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy. Available at: [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1391-1400. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Wikipedia. 3,4-Methylenedioxy-N,N-dimethylamphetamine. Available at: [Link]

  • Wikipedia. Dimethylamphetamine. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

  • Penchev, P. N., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1906. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving peak resolution of N-(1-methylpentyl)-3,4-DMA in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Resolution of N-(1-methylpentyl)-3,4-DMA

Welcome to the technical support portal for advanced chiral chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enantiomeric separation of N-(1-methylpentyl)-3,4-dimethoxymethamphetamine (N-(1-methylpentyl)-3,4-DMA) and related amphetamine analogs. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the principles governing chiral separations.

Introduction to the Analyte and Chiral Separation

N-(1-methylpentyl)-3,4-DMA is a chiral amphetamine derivative.[1][2] Like many psychoactive compounds, its enantiomers can exhibit different pharmacological and toxicological profiles.[3] Therefore, achieving robust, baseline resolution of these enantiomers is critical for accurate quantification in forensic, clinical, and pharmaceutical settings.

Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[4][5] The differential stability of these complexes results in different retention times. The challenge lies in finding the precise combination of CSP and mobile phase conditions that maximizes this stability difference, leading to optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating amphetamine analogues like N-(1-methylpentyl)-3,4-DMA?

A1: The most successful and widely used CSPs for amphetamine-like compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.[6]

  • Polysaccharide-Based CSPs: These are derivatives of cellulose or amylose coated or (more recently) immobilized on a silica support.[4] They offer a broad range of enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric inclusion within the polymer's chiral grooves.[4][7] Immobilized versions are highly recommended as they are compatible with a wider range of solvents, enhancing method development flexibility and column robustness.[8][9]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are also highly effective.[10] They offer complex basket-like structures with multiple interaction points (ionic, hydrogen bonding, etc.), making them suitable for the polar, ionizable nature of amphetamines.

Q2: Should I start with normal-phase, reversed-phase, or polar organic mode for method development?

A2: For polysaccharide columns, Normal Phase (NP) is the traditional and often most successful starting point.[11] It typically involves a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). However, modern immobilized polysaccharide CSPs show excellent versatility in Reversed-Phase (RP) and Polar Organic (PO) modes, which are often more compatible with mass spectrometry (MS) detection.[10][11] A comprehensive screening strategy should evaluate all three modes.

Q3: Why is a mobile phase additive necessary for this type of compound?

A3: N-(1-methylpentyl)-3,4-DMA contains a secondary amine, which is a basic functional group.[6] This group can engage in strong, unwanted ionic interactions with residual acidic silanol groups on the silica surface of the column packing. This secondary interaction leads to significant peak tailing and poor efficiency.[5] An additive, typically a small amount of a base like diethylamine (DEA) in NP or an acid/buffer in RP, is required to suppress these interactions and achieve symmetrical peak shapes.[12][13]

Troubleshooting Guide: Common Resolution Problems
Issue 1: Poor or No Resolution (Co-eluting Enantiomers)

Question: My enantiomers are eluting as a single peak or are only partially resolved (Rs < 1.5). Where do I start my optimization?

Answer: This is the most common challenge and requires a systematic approach to manipulating chromatographic selectivity. The primary factors to adjust are the mobile phase composition and temperature before considering a different column.

G cluster_0 Initial Problem cluster_1 Mobile Phase Optimization cluster_2 Thermodynamic Optimization cluster_3 Stationary Phase Change cluster_4 Outcome start Poor Resolution (Rs < 1.5) mp_strength Adjust Alcohol % (e.g., 10% -> 5% or 15%) start->mp_strength Step 1 mp_type Change Alcohol Type (e.g., IPA -> EtOH) mp_strength->mp_type If no improvement end_node Resolution Achieved (Rs ≥ 1.5) mp_strength->end_node Success mp_additive Optimize Additive Conc. or Type (e.g., DEA -> TFA) mp_type->mp_additive If no improvement mp_type->end_node Success temp Adjust Column Temperature (e.g., 25°C -> 15°C or 40°C) mp_additive->temp If no improvement mp_additive->end_node Success csp Screen Different CSP (e.g., Amylose -> Cellulose) temp->csp Last Resort temp->end_node Success csp->end_node Success

Caption: A systematic workflow for troubleshooting poor chiral resolution.

  • Adjust Mobile Phase Strength (Alcohol Content): In normal phase, the alcohol (e.g., isopropanol, ethanol) is the strong, polar component. Reducing the alcohol percentage increases retention times and allows more interaction with the CSP, which often improves resolution.[14] Conversely, if retention is too long, slightly increase the alcohol percentage. Make adjustments in small increments (e.g., from 10% to 8% or 12%).

  • Change the Alcohol Modifier: The choice of alcohol can dramatically alter selectivity.[15] The steric and hydrogen-bonding properties of ethanol are different from isopropanol. If you see poor resolution with a hexane/isopropanol mobile phase, switching to hexane/ethanol (keeping the percentage the same initially) is a powerful and simple way to affect the separation.

  • Optimize the Additive: While primarily for peak shape, additives can also change selectivity.[12][15]

    • Concentration: Vary the concentration of your additive (e.g., 0.1% DEA to 0.05% or 0.2%).

    • Type: Switching from a basic additive (DEA) to an acidic one (Trifluoroacetic Acid - TFA) can fundamentally change the interaction mechanism, sometimes even reversing the enantiomer elution order.[12][15]

  • Vary the Column Temperature: Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.[16][17]

    • Lowering Temperature: Often increases interaction stability, leading to longer retention and better resolution. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

    • Increasing Temperature: While counterintuitive, sometimes increasing the temperature can improve resolution, possibly by altering the conformation of the polysaccharide selector on the CSP.[16][17] This can also lead to sharper peaks and shorter run times.

  • Screen a Different CSP: If the steps above fail, the chosen stationary phase may not be suitable for your analyte. The chiral recognition mechanisms of amylose- and cellulose-based CSPs are different.[15] If you started with an amylose column (e.g., CHIRALPAK® AD), screen a cellulose-based column (e.g., CHIRALPAK® OD) or a different selector entirely.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I have some separation, but my peaks are tailing badly, which prevents accurate integration. What is the cause?

Answer: Peak tailing for a basic compound like N-(1-methylpentyl)-3,4-DMA is most commonly caused by secondary site interactions or mass overload. Peak fronting is typically a result of mass overload or an inappropriate sample solvent.

ProblemPrimary CauseRecommended Solution
Peak Tailing Secondary Interactions: The basic amine group on your analyte is interacting with acidic silanol sites on the silica support.[5]Add/Optimize a Basic Modifier: Introduce or increase the concentration of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase (typically 0.1%). The additive competes for and neutralizes the active sites.[5]
Column Contamination: Strongly retained impurities from previous injections have contaminated the column inlet.[18]Flush the Column: Follow a proper column flushing and regeneration protocol (see below). Use of a guard column is highly recommended to protect the analytical column.[9]
Peak Fronting Mass Overload: Too much sample mass has been injected onto the column, saturating the stationary phase at the inlet.[5][19]Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.
Inappropriate Sample Solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving in pure IPA when the mobile phase is 95:5 Hexane:IPA).[5][19]Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
Issue 3: Inconsistent Retention Times and Resolution

Question: My method's performance is erratic. Retention times are drifting, and resolution is not reproducible run-to-run. How can I improve robustness?

Answer: Reproducibility issues usually stem from insufficient equilibration, temperature fluctuations, or additive "memory effects."

  • Ensure Full Column Equilibration: Chiral columns, especially with additives, require longer equilibration times than standard reversed-phase columns.

    • Protocol: Before analysis, flush the column with at least 20-30 column volumes of the mobile phase. Monitor the baseline until it is stable. When changing mobile phases, perform a proper intermediate solvent flush (e.g., with 100% Isopropanol) before introducing the new mobile phase.[5]

  • Use a Column Thermostat: Chiral separations can be very sensitive to minor temperature changes.[15][16] Using a high-quality column oven set to a stable temperature (e.g., 25°C) is essential for reproducible retention times and selectivity.

  • Be Aware of "Memory Effects": Mobile phase additives can adsorb strongly to the CSP and alter its separating characteristics for long periods.[20][21] If a column was previously used with an acidic additive and is now being used with a basic one, it may take extensive flushing to achieve a stable state. It is best practice to dedicate specific columns to certain additive types (e.g., one column for basic additives, another for acidic).[9]

Experimental Protocols
Protocol 1: Initial Method Development Screening

This protocol provides a starting point for developing a separation method from scratch.

1. Column Selection:

  • Select at least two columns with different backbones.

    • Column A (Amylose-based): e.g., CHIRALPAK® IA, IB, or AD (Immobilized versions are preferred).

    • Column B (Cellulose-based): e.g., CHIRALPAK® IC, ID, or OD (Immobilized versions are preferred).

2. Mobile Phase Screening (Normal Phase):

  • Prepare the following mobile phases. Always use HPLC-grade solvents.

    • MP1: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)

    • MP2: n-Hexane / Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 5 µL

  • Procedure:

    • Install Column A.

    • Equilibrate with MP1 for 30 minutes.

    • Inject the sample.

    • After the run, flush with Isopropanol.

    • Equilibrate with MP2 for 30 minutes.

    • Inject the sample.

    • Repeat steps 1-6 with Column B.

3. Data Evaluation:

  • Evaluate the chromatograms for any signs of separation. The condition that provides the best "hit" (highest selectivity factor α) is your starting point for optimization using the troubleshooting guide above.

Protocol 2: Column Flushing and Storage

Proper column care is essential for longevity and reproducible performance.

1. Routine Flushing (After Use):

  • Disconnect the column from the detector.

  • Flush with 10-15 column volumes of a solvent that is miscible with your mobile phase but free of additives or buffers (e.g., for NP, use a 50:50 Hexane/Isopropanol mix; for RP, use a 50:50 Water/Acetonitrile mix).

  • Flush with 10-15 column volumes of 100% Isopropanol (for NP) or 100% Acetonitrile/Methanol (for RP).

2. Long-Term Storage:

  • Normal Phase: Store in the recommended shipping solvent, typically Hexane/Isopropanol (90:10 v/v).

  • Reversed Phase: Store in Acetonitrile/Water (e.g., 80:20 v/v).

  • Ensure both ends of the column are securely capped to prevent the packing from drying out.

References
  • MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
  • Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 183-190.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
  • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Wainer, I. W., & Stiffin, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146.
  • DEA Diversion Control Division. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection.
  • D'Souza, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. Molecules, 26(14), 4235.
  • Daicel. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (2025). Selection of chiral stationary phases for amphetamine analogue separation.
  • Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines.
  • BenchChem. (2025). Improving peak resolution in acetylpheneturide chiral HPLC.
  • Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Patora, P., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. International Journal of Molecular Sciences, 25(12), 6477.
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Cayman Chemical. (n.d.). N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride).
  • Huang, Y. S., et al. (2003). Chiral separation of 3,4-methylenedioxymeth- amphetamine and related compounds in clandestine tablets and urine samples by capillary electrophoresis/fluorescence spectroscopy. Electrophoresis, 24(6), 1097-104.
  • Wikipedia. (2025, December 24). 3,4-Dimethoxymethamphetamine.
  • Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
  • Newmeyer, M. N., Concheiro, M., & Huestis, M. A. (2014). Chiral separation of l-methamphetamine and d-methamphetamine in saliva. LCGC International.

Sources

Technical Support Center: Stability of N-(1-methylpentyl)-3,4-DMA Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays involving N-(1-methylpentyl)-3,4-DMA hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this analyte in plasma samples. Accurate and reliable quantitative data is paramount for pharmacokinetic and toxicokinetic studies, and this begins with a robust understanding of your analyte's stability from collection to analysis.[1][2][3]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The protocols and explanations are grounded in established regulatory guidelines from the FDA and EMA (now harmonized under ICH M10) to ensure your experimental design is scientifically sound and compliant.[1][2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-(1-methylpentyl)-3,4-DMA hydrochloride in plasma?

A1: The stability of any analyte in a biological matrix like plasma is influenced by a combination of physicochemical, biochemical, and environmental factors.[6] For a substituted amphetamine like N-(1-methylpentyl)-3,4-DMA hydrochloride, key considerations include:

  • Enzymatic Degradation: Plasma contains various esterases, proteases, and other enzymes that can metabolize drug molecules.[7][8] While the specific pathways for this compound may not be fully elucidated, amphetamine-like structures can be susceptible to enzymatic modification.[7] The activity of these enzymes can vary between species and even between batches of plasma.[9][10]

  • pH-Dependent Instability: Changes in plasma pH can alter the ionization state of the analyte, potentially affecting its solubility, binding to plasma proteins, and susceptibility to hydrolysis.[6][11] It is crucial to control pH during sample handling and in any in vitro experiments.[7][12]

  • Temperature: Elevated temperatures accelerate chemical and enzymatic degradation rates.[6] Conversely, repeated freeze-thaw cycles can physically damage the analyte or alter the matrix, leading to inconsistent results.[13][14][15]

  • Oxidation: The molecular structure may be susceptible to oxidation, which can be influenced by exposure to air, light, and the presence of certain ions in the plasma.

  • Adsorption: The analyte may non-specifically bind to the surfaces of collection tubes, pipette tips, or storage vials, leading to an apparent decrease in concentration.[16]

Q2: What are the standard recommended storage conditions for plasma samples containing this analyte?

A2: For long-term storage, plasma samples should be frozen and maintained at ultra-low temperatures. The standard temperatures are -20°C or, more preferably, -80°C .[17][18][19] The choice depends on the duration of storage and the demonstrated stability of the analyte.

  • -20°C: Suitable for shorter-term storage, but -80°C is generally recommended to minimize enzymatic activity and chemical degradation over extended periods.[19][20]

  • -80°C: The preferred condition for long-term storage (months to years) as it provides a more robust environment for preserving analyte integrity.[18]

It is critical to separate plasma from whole blood as soon as possible after collection (ideally within 1-2 hours) to prevent ongoing cellular metabolism and potential degradation.[19][21]

Q3: How many freeze-thaw cycles are acceptable for my plasma samples?

A3: Regulatory guidelines generally require that the stability of an analyte be demonstrated for a minimum of three freeze-thaw cycles.[22][23] However, the actual number of cycles your samples can withstand without significant degradation must be experimentally determined during your bioanalytical method validation.[13] If routine sample analysis is expected to require more than the validated number of cycles, this must be addressed by modifying handling procedures or performing additional stability testing.[22] Some modern techniques, like frozen sample aliquotting, can help avoid freeze-thaw cycles altogether.[24]

Troubleshooting Guide

Q4: My QC samples show a consistent decrease in concentration during a long-term stability study. What is the likely cause and how do I investigate?

A4: A consistent decline in concentration points towards analyte degradation. The troubleshooting process should be systematic.

Logical Investigation Workflow:

Caption: Troubleshooting workflow for declining analyte concentration.

Explanation of Causality: This workflow systematically isolates variables. Starting with storage integrity is crucial because temperature fluctuations are a common and easily verifiable cause of degradation.[6] If storage is confirmed to be stable, the focus shifts to the inherent chemical or enzymatic instability of the analyte.[7] Forced degradation studies and the use of enzyme inhibitors can help elucidate the specific degradation mechanism.[7] Observing the issue only at low concentrations often points to non-specific binding, where the relative loss of analyte is more significant.[16]

Q5: I'm seeing high variability in my freeze-thaw stability results. What are the potential sources of this inconsistency?

A5: High variability suggests an uncontrolled parameter in your freeze-thaw procedure.

  • Inconsistent Thawing/Freezing: The rate and method of thawing and freezing can impact analyte stability.[15] Thawing samples slowly on ice versus quickly in a room temperature water bath can yield different results.[15] Similarly, snap-freezing in liquid nitrogen versus slow freezing at -20°C can have different effects.[15] Standardize your procedure across all samples and all analysts.

  • Incomplete Thawing/Mixing: Ensure samples are completely thawed and thoroughly (but gently) vortexed before taking an aliquot. Incomplete thawing can lead to concentration gradients within the sample.

  • Time at Room Temperature: The duration samples sit on the benchtop after thawing can be critical. This "bench-top stability" must be evaluated independently.[22][23] Minimize and standardize the time between thawing and processing.

  • Matrix Heterogeneity: After thawing, plasma components like lipids or proteins can sometimes precipitate, leading to a non-homogenous sample. Centrifuging thawed samples before analysis may be necessary.

Experimental Protocols & Data Presentation

The validation of analyte stability is a core component of bioanalytical method validation as mandated by regulatory bodies like the FDA and under ICH M10 guidelines.[1][2][25] The acceptance criterion is typically that the mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[13]

Table 1: Example Stability Data Summary for N-(1-methylpentyl)-3,4-DMA HCl
Stability TestStorage ConditionDurationQC LevelnMean Conc. (ng/mL)Nominal Conc. (ng/mL)% BiasPass/Fail
Bench-Top Room Temperature (~22°C)8 hoursLow64.855.00-3.0%Pass
High6489.5500.0-2.1%Pass
Freeze-Thaw -80°C to Room Temp4 CyclesLow64.715.00-5.8%Pass
High6481.0500.0-3.8%Pass
Long-Term -80°C90 DaysLow64.655.00-7.0%Pass
High6475.3500.0-4.9%Pass
Protocol 1: Freeze-Thaw Stability Assessment

This protocol determines the stability of the analyte after repeated freeze-thaw cycles.[13][26]

Objective: To simulate the effect of removing samples from and returning them to frozen storage.

Methodology:

  • Sample Preparation: Prepare a set of quality control (QC) samples at a minimum of two concentration levels (low and high) by spiking blank plasma with known amounts of N-(1-methylpentyl)-3,4-DMA hydrochloride. Prepare at least 6 replicates for each concentration level.

  • Cycle 1 (Freeze): Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Cycle 1 (Thaw): Remove the samples and allow them to thaw completely unassisted at room temperature. Once thawed, keep them at room temperature for a duration that mimics your expected sample handling time (e.g., 2-4 hours).

  • Subsequent Cycles: Return the samples to the freezer for at least 12-24 hours to ensure they are fully frozen before initiating the next thaw cycle.

  • Repeat: Repeat the freeze-thaw process for the desired number of cycles (e.g., a total of 3 to 5 cycles).[14]

  • Analysis: After the final thaw cycle, process and analyze the QC samples along with a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples that have not undergone any freeze-thaw cycles.

  • Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The deviation should be within ±15%.

Experimental Workflow Diagram:

Caption: Workflow for Freeze-Thaw Stability Validation.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • usfda guidelines for bioanalytical method validation.pptx. (n.d.). SlideShare. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). CORE. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services. (n.d.). NorthEast BioLab. [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (n.d.). ResearchGate. [Link]

  • 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. (n.d.). LCGC International. [Link]

  • Guidelines for the storage of blood and plasma. (2024). Evermed. [Link]

  • Procedure for Collecting and Sending Plasma or Serum Samples. (2021). Institut national de santé publique du Québec. [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm Bioanalytics. [Link]

  • Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. (2003). PubMed. [Link]

  • Freeze-Thaw Stability Testing. (2025). Microchem Laboratory. [Link]

  • The pH Dependency of the Binding of Drugs to Plasma Proteins in Man. (n.d.). ResearchGate. [Link]

  • Impact of pH on plasma protein binding in equilibrium dialysis. (2008). PubMed. [Link]

  • Plasma drug testing for D and L isomers of amphetamine and methamphetamine by liquid chromatography mass spectrometry with a range of 2.5 to 1000 ng/ml. (2023). Advanta Genetics. [Link]

  • Overcoming Challenges in Plasma Sample Prep. (2020). Lab Manager. [Link]

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). SlidePlayer. [Link]

  • Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. (2023). Alliance Pharma. [Link]

  • Sample preparation. (n.d.). Imperial College London. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • Sample Processing, Labeling and Storage. (n.d.). Center for Research in Reproduction. [Link]

  • The protocol of plasma and serum sample stability testing. (n.d.). ResearchGate. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). European Pharmaceutical Review. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI. [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. (2005). PubMed. [Link]

  • CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. (2017). Washington State Patrol. [Link]

  • Blood Sample Handling Best Practices. (n.d.). UAMS College of Medicine. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. [Link]

  • Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. (2022). PMC - NIH. [Link]

  • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. (n.d.). ijbls. [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA). [Link]

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Troubleshooting low recovery rates in N-(1-methylpentyl)-3,4-DMA extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Recovery Rates

Welcome to the technical support center for the extraction of N-(1-methylpentyl)-3,4-DMA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve extraction issues effectively.

N-(1-methylpentyl)-3,4-DMA is an amphetamine analog, and like many substituted phenethylamines, its extraction can be nuanced.[1][2] Its structure, featuring a basic secondary amine and a moderately nonpolar substituted phenyl ring, dictates its behavior in different solvent and pH environments. Understanding these properties is the first step toward optimizing your recovery rates.

Section 1: Foundational Knowledge - Analyte Properties

Before troubleshooting, it's crucial to understand the chemical characteristics of N-(1-methylpentyl)-3,4-DMA that govern its extraction.

  • Basicity and pKa: The secondary amine group is basic. While the exact pKa is not readily published, analogous amphetamines typically have a pKa in the range of 9.8-10.5. This means the molecule's charge state is highly dependent on pH.

  • Polarity: The molecule has dual characteristics: a polar, ionizable amine group and nonpolar regions (the 1-methylpentyl chain and the dimethoxy-phenyl ring). This makes it amenable to both reversed-phase and ion-exchange separation mechanisms.

pH ConditionDominant Form of AnalyteExpected SolubilityImplication for Extraction
pH < (pKa - 2) Protonated (Cationic, R-NH₂⁺-R')High in Aqueous SolventsIdeal for retention on cation-exchange SPE or extraction into an acidic aqueous phase.[3][4]
pH > (pKa + 2) Neutral (Free Base, R-NH-R')High in Organic SolventsIdeal for extraction into an organic solvent (LLE) or retention on a reversed-phase (C18/C8) SPE sorbent.[3][4]
Section 2: The Troubleshooting Workflow

When encountering low recovery, a systematic approach is essential to pinpoint the source of analyte loss. The following flowchart outlines a logical diagnostic process. You should analyze each fraction of your extraction process (flow-through, wash, and final eluate) to determine where the analyte is being lost.[5]

Troubleshooting_Workflow cluster_start cluster_analysis Step 1: Analyze All Fractions cluster_results Step 2: Diagnose the Issue cluster_solutions Step 3: Implement Solutions Start Low Recovery Observed in Final Eluate Analyze Analyze Flow-Through, Wash & Elution Fractions for Analyte Presence Start->Analyze Begin Diagnosis Flowthrough Analyte found in Flow-Through/Load Fraction Analyze->Flowthrough Result 1 Wash Analyte found in Wash Fraction Analyze->Wash Result 2 NoAnalyte Analyte NOT found in Flow-Through or Wash Fractions Analyze->NoAnalyte Result 3 Sol_Flowthrough Issue: Poor Retention - Check Sorbent Choice - Adjust Sample pH (Basic for RP) - Weaken Sample Solvent - Check for Column Overload Flowthrough->Sol_Flowthrough Sol_Wash Issue: Premature Elution - Weaken Wash Solvent - Adjust Wash Solvent pH Wash->Sol_Wash Sol_Elution Issue: Incomplete Elution - Strengthen Elution Solvent - Adjust Elution Solvent pH (Acidic) - Increase Elution Volume NoAnalyte->Sol_Elution Sol_Other Issue: Other Losses - Check for Analyte Degradation - Investigate Adsorption to Labware - Verify Evaporation Conditions NoAnalyte->Sol_Other If elution is optimized

Caption: A systematic workflow for diagnosing the cause of low analyte recovery.

Section 3: FAQs - Sample Preparation & Matrix Effects

Problems often begin before the core extraction step. Addressing these foundational issues is critical for success.

Q: My recovery is inconsistent across different sample lots. Could this be a matrix effect?

A: Absolutely. Matrix effects are a primary cause of inconsistent recovery and inaccurate quantification, especially in LC-MS analysis of biological samples.[6][7][8] They occur when co-extracted components from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte in the mass spectrometer source, causing either ion suppression or enhancement.[9]

  • Causality: If your sample cleanup is insufficient, these interfering compounds will be present in your final extract.[10] When they co-elute with your analyte, they compete for ionization, altering the signal and leading to erroneous results.[9]

  • Troubleshooting:

    • Assess Matrix Effect: Perform a post-extraction spike experiment. Compare the analyte signal in a spiked blank matrix extract to the signal in a pure solvent standard. A significant difference indicates a matrix effect.[8]

    • Improve Cleanup: Use a more selective SPE sorbent (e.g., mixed-mode cation exchange) to better remove interferences.

    • Optimize Chromatography: Modify your LC gradient to achieve better separation between the analyte and interfering matrix components.[9]

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.

Q: Could my analyte be degrading during sample preparation?

A: Yes, analyte stability is a critical factor.[11] Amphetamine-type stimulants can be susceptible to degradation under certain conditions, such as extreme pH, high temperatures, or exposure to light and oxygen, especially over long storage periods.[12][13][14]

  • Causality: The secondary amine and the aromatic ring can be sites for oxidative or pH-mediated degradation. For example, some secondary amines can form methyl derivatives in the presence of formaldehyde, which might be a contaminant or used as a preservative.[12]

  • Troubleshooting:

    • Conduct Stability Studies: Spike your analyte into a blank matrix and analyze it at various time points and storage conditions (e.g., room temperature, 4°C, -20°C) to determine its stability.[14]

    • Control Temperature: Keep samples on ice or refrigerated during processing whenever possible.

    • Protect from Light: Use amber vials to prevent photodegradation.

    • Adjust pH: Ensure the pH of your sample is maintained in a range where the analyte is stable. For long-term storage, buffering the sample may be necessary.

Section 4: FAQs - Solid-Phase Extraction (SPE) Issues

SPE is a powerful technique, but low recovery is a common issue if the methodology is not optimized.[5][15][16]

Q: I found my analyte in the loading fraction (flow-through). What is causing this lack of retention?

A: This indicates that your analyte did not bind effectively to the SPE sorbent.[17] The primary causes are related to an incorrect match between the analyte, the sample conditions, and the sorbent chemistry.

  • Causality & Solutions:

    • Incorrect Sorbent Selection: You may be using a sorbent with the wrong retention mechanism. For N-(1-methylpentyl)-3,4-DMA, a reversed-phase (C8 or C18) or a mixed-mode cation-exchange (MCX) sorbent is recommended. Do not use a normal-phase sorbent if your sample is in an aqueous solution.[16]

    • Incorrect Sample pH (Most Common Cause): For retention on a reversed-phase (C18/C8) sorbent, the analyte should be in its neutral, non-ionized form. This requires adjusting the sample pH to be at least 2 units above the analyte's pKa (i.e., pH > 12).[4] If the pH is acidic, the analyte will be charged and have low affinity for the nonpolar sorbent.

    • Sample Solvent is Too Strong: If your sample is dissolved in a high percentage of organic solvent (e.g., >15-20% acetonitrile or methanol), the solvent itself will disrupt the hydrophobic interaction between the analyte and the reversed-phase sorbent, causing it to pass through without binding. Dilute your sample with water or a weak buffer before loading.[17]

    • Column Overload: You may be loading too much sample mass onto the cartridge, exceeding its binding capacity. Use a cartridge with a larger sorbent mass or dilute your sample.[15]

Q: My analyte is retained during loading but is lost during the wash step. How can I fix this?

A: This means your wash solvent is too strong, prematurely eluting the analyte along with the interferences.[16]

  • Causality: The goal of the wash step is to remove interferences that are less strongly retained than your analyte. If your wash solvent has an elution strength high enough to desorb the analyte, you will lose it.

  • Troubleshooting:

    • Reduce Organic Content: For reversed-phase SPE, decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol.

    • Adjust pH: Ensure the pH of the wash solvent is maintained at a level that keeps the analyte bound (e.g., basic for reversed-phase, neutral/acidic for cation-exchange).

Q: My analyte is not in the flow-through or wash, but recovery is still low. Why isn't it eluting properly?

A: This points to incomplete elution, where the analyte remains bound to the sorbent because the elution solvent is too weak to break the interaction.[5][15]

  • Causality: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For N-(1-methylpentyl)-3,4-DMA, this can involve overcoming both hydrophobic and potential secondary ionic interactions.

  • Troubleshooting:

    • Strengthen the Elution Solvent: For reversed-phase, increase the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).

    • Modify Elution Solvent pH (Crucial for Amines): To ensure complete elution from a reversed-phase sorbent, the analyte should be in its charged (protonated) state to minimize hydrophobic interactions. Add a small amount of acid (e.g., 1-2% formic acid or acetic acid) to your organic elution solvent. This will protonate the amine, making it more polar and easily eluted.[18]

    • Increase Elution Volume: Elute with multiple, smaller volumes of solvent (e.g., 2 x 1 mL instead of 1 x 2 mL) to ensure the entire sorbent bed is effectively treated.

Section 5: FAQs - Liquid-Liquid Extraction (LLE) Issues

LLE is a classic technique, but optimizing pH and solvent choice is key.

Q: What is the best pH and solvent for extracting N-(1-methylpentyl)-3,4-DMA from a urine sample?

A: This is a classic acid-base extraction problem. To move the basic amine from an aqueous phase (urine) to an organic phase, you must neutralize its charge.

  • Causality: In its protonated (charged) form, the analyte is water-soluble. By making the aqueous phase basic, you deprotonate the amine, rendering it neutral and significantly more soluble in an organic solvent.[3] Studies on amphetamine extraction consistently show that recovery is maximized at a basic pH.[19][20]

  • Protocol:

    • Adjust pH: Add a base (e.g., 1M NaOH or saturated sodium carbonate) to the urine sample to raise the pH to >10.[19][20] This ensures the amine is in its free base form.

    • Select Solvent: Choose a water-immiscible organic solvent. A moderately polar solvent like ethyl acetate, diethyl ether, or a mixture like chloroform:isopropanol is often a good choice.[19] Hexane may be too nonpolar to efficiently extract this compound.

    • Consider "Salting Out": Adding a salt (e.g., NaCl) to the aqueous phase can increase the partitioning of the analyte into the organic phase by reducing its solubility in the aqueous layer.[4]

    • Back-Extraction for Cleanup: For a cleaner sample, you can perform a back-extraction. After the initial extraction into the organic solvent, you can then extract the organic phase with a fresh acidic aqueous solution (e.g., 0.1M HCl). The amine will become protonated and move into the clean aqueous phase, leaving neutral impurities behind in the organic layer.[4]

Section 6: Experimental Protocols

Here are baseline protocols that can be adapted and optimized for your specific matrix and analytical needs.

Protocol 1: General Purpose Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange sorbent, which provides high selectivity for basic compounds like N-(1-methylpentyl)-3,4-DMA.

SPE_Protocol Condition 1. Condition - 1 mL Methanol - Purpose: Wet the sorbent Equilibrate 2. Equilibrate - 1 mL Deionized Water - Purpose: Prepare sorbent for aqueous sample Condition->Equilibrate Load 3. Load Sample - Pre-treated sample (pH < 6) - Purpose: Bind analyte via ion-exchange Equilibrate->Load Wash1 4. Wash 1 - 1 mL 0.1M Acetic Acid - Purpose: Remove neutral/acidic interferences Load->Wash1 Wash2 5. Wash 2 - 1 mL Methanol - Purpose: Remove nonpolar interferences Wash1->Wash2 Elute 6. Elute - 1 mL 5% Ammonium Hydroxide in Methanol - Purpose: Neutralize analyte and elute Wash2->Elute

Caption: A typical workflow for mixed-mode cation exchange SPE.

Detailed Steps:

  • Condition: Pass 1 mL of methanol through the SPE cartridge to activate the polymeric backbone.[15]

  • Equilibrate: Flush with 1 mL of deionized water to prepare the sorbent for the aqueous sample. Do not let the sorbent dry.

  • Load: Adjust your sample pH to < 6 to ensure the analyte is fully protonated (cationic). Load the sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 0.1M acetic acid to remove neutral and acidic interferences.

  • Wash 2: Wash with 1 mL of methanol to remove nonpolar interferences retained on the polymeric backbone.

  • Elute: Elute the analyte with 1-2 mL of a fresh solution of 5% ammonium hydroxide in methanol. The strong base neutralizes the analyte, breaking the ionic bond and allowing it to be eluted by the strong organic solvent.[16]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase for analysis.

Protocol 2: General Purpose Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting the analyte from an aqueous matrix like urine.[19]

  • Sample Preparation: Take 1 mL of your aqueous sample in a glass tube. Add an appropriate internal standard.

  • pH Adjustment: Add 100 µL of 5M NaOH to basify the sample to pH > 10. Vortex briefly.

  • Extraction: Add 3 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat (Optional): For maximum recovery, repeat steps 3-5 with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Evaporate & Reconstitute: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable volume of mobile phase for analysis.

References
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Tsuchihashi, H., et al. (2006). Microchip-based liquid-liquid extraction for gas-chromatography analysis of amphetamine-type stimulants in urine. Journal of Chromatography A, 1129(1), 105-10. [Link]

  • Spectroscopy Online. (2025, January 8). Detecting Amphetamine-Type Stimulants with Solid-Phase Microextraction. [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. [Link]

  • Li, Y., et al. (2024). Quantitative determination of amphetamine-type stimulants in sewage and urine by hybrid monolithic column solid-phase microextraction coupled with UPLC-QTRAP MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 241, 115957. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Al-Asmari, A. I., et al. (2016). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 8(3), 569-577. [Link]

  • BioAgilytix. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

  • Souza, D. Z., et al. (2011). Determination of Amphetamine-Type Stimulants in Oral Fluid by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Analytica Chimica Acta, 696(1-2), 67-76. [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • Wan, Y. W., et al. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. Biomedical Chromatography, 22(12), 1341-1348. [Link]

  • PubChem. (n.d.). N-(1-Methylpentyl)-3,4-DMA Hydrochloride. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(23), 1917-1920. [Link]

  • Strano-Rossi, S., et al. (2010). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. Forensic Science International, 198(1-3), 134-138. [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. [Link]

  • Stoll, D. R. (2020, November 12). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC International. [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Athanaselis, S., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 1, 35-41. [Link]

  • Meng, L., et al. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Molecules, 29(5), 1083. [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]

  • Canari, L., & Eyal, A. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(23), 5838-5846. [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2028-2034. [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Olsen, B. A., et al. (1998). Is it the method or the process-separating the causes of low recovery. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 751-757. [Link]

  • de Souza, R. S., et al. (2023). Extraction and Characterization of N,N-Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach. Molecules, 28(15), 5731. [Link]

  • Nitrosamines Exchange. (2025, June 24). Low recovery factor & Validation Issue. [Link]

  • Wink, C. S., et al. (2022). Innovative analytical strategies to identify new psychoactive substances and their metabolites. Drug Testing and Analysis, 15(1), 47-57. [Link]

  • University of Dublin Trinity College. (n.d.). The HRB National Drugs Library. [Link]

  • Le, T. H., et al. (2020). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8894165. [Link]

  • SWGDrug. (2005, August 16). 3,4-METHYLENEDIOXYAMPHETAMINE. [Link]

  • Elliott, S., & Smith, C. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology, 37(6), 329-335. [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. [Link]

  • Montesano, C., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 598-606. [Link]

  • Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (1990).
  • A method for the n-demethylation of n-methyl heterocycles. (2012).
  • Thormann, W., et al. (1997). Enantioselective determination of 3,4-methylene-dioxymethamphetamine and two of its metabolites in human urine by cyclodextrin-modified capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 694(1), 115-128. [Link]

Sources

Technical Support Center: N-(1-methylpentyl)-3,4-DMA Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(1-methylpentyl)-3,4-dimethoxyamphetamine, hereafter referred to as N-(1-methylpentyl)-3,4-DMA, is a substituted phenethylamine compound of interest in various research fields.[1][2][3] As with any complex organic molecule, understanding its stability and degradation profile is paramount for ensuring the accuracy, reproducibility, and safety of experimental outcomes. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency or the formation of potentially harmful impurities.[4] This guide provides a comprehensive technical overview of the common degradation products of N-(1-methylpentyl)-3,4-DMA, troubleshooting advice for unexpected analytical results, and validated protocols for stability assessment.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most probable degradation pathways for N-(1-methylpentyl)-3,4-DMA?

A1: Based on its chemical structure, N-(1-methylpentyl)-3,4-DMA is susceptible to degradation primarily through two pathways: oxidation and demethylation of the aromatic ring. The secondary amine and the electron-rich dimethoxy-phenyl ring are the most reactive sites.

  • Oxidative Pathways: Oxidation is a common degradation route for phenethylamines.[5][6] This can occur at the nitrogen atom, leading to N-oxidation, or result in the cleavage of the N-alkyl group (N-dealkylation). The benzylic position is also a potential site for oxidation.

  • Aromatic Ring Pathways: The 3,4-dimethoxy arrangement resembles a catechol ether, which can be susceptible to oxidation, potentially forming quinone-like structures.[7] This process is often preceded by O-demethylation to form a more reactive catechol intermediate, which is a known metabolic pathway for similar compounds like 3,4-DMA.[8][9]

The following diagram illustrates the primary predicted degradation routes under stress conditions.

Degradation_Pathways parent N-(1-methylpentyl)-3,4-DMA n_oxide N-Oxide parent->n_oxide N-Oxidation dealkylated 3,4-DMA (N-Dealkylation Product) parent->dealkylated N-Dealkylation deaminated 3,4-Dimethoxyphenyl-2-propanone (Ketone Product) parent->deaminated Oxidative Deamination demethylated Hydroxy-methoxy Metabolites (O-Demethylation Products) parent->demethylated O-Demethylation quinone Quinone-type Structures demethylated->quinone Further Oxidation

Caption: Predicted degradation pathways of N-(1-methylpentyl)-3,4-DMA.

Q2: My chromatogram shows several unexpected peaks after analyzing a sample stored at room temperature. What are they likely to be?

A2: Unexpected peaks in your chromatogram, especially after improper storage, are often indicative of degradation. Forced degradation studies, which intentionally expose a drug to harsh conditions, are essential for identifying these potential degradants.[4][10] Based on the predicted pathways, you should investigate the presence of the compounds listed in the table below. The most effective method for identification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides both retention time and mass-to-charge ratio (m/z) information for structural elucidation.[11]

Table 1: Potential Degradation Products and Their Characteristics

Potential DegradantFormation ConditionExpected Mass Shift (from Parent)Key Analytical Signature
N-Oxide Oxidative Stress (e.g., H₂O₂)+16 DaA polar compound, likely eluting earlier than the parent in reversed-phase LC.
3,4-DMA Oxidative/Thermal Stress-84 DaCorresponds to the loss of the N-(1-methylpentyl) group. Its presence can be confirmed by comparing with a 3,4-DMA reference standard.[12]
3,4-Dimethoxyphenyl-2-propanone Oxidative Stress-85 DaLoss of the entire substituted amine group and formation of a ketone.
O-Demethylated Products Acidic/Thermal Stress-14 DaLoss of a methyl group from one of the methoxy moieties. Two isomers are possible.
Quinone-type Products Oxidative Stress (following O-demethylation)VariesHighly colored compounds, may show different UV-Vis spectra.
Q3: How can I definitively identify the degradation products in my sample? A step-by-step guide to Forced Degradation.

A3: A forced degradation study is the industry-standard approach to identify likely degradation products and establish the stability-indicating nature of your analytical method.[10][13][14] This involves subjecting the API to stress conditions more severe than accelerated stability testing.

The workflow below outlines the key steps for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Identification prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal Stress (80°C, Solution & Solid) prep->thermal photo Photolytic Stress (ICH Q1B Conditions) prep->photo analysis Analyze all samples by LC-MS/MS (including unstressed control) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis compare Compare stressed samples to control analysis->compare identify Identify new peaks (degradants) compare->identify elucidate Elucidate structures using MS/MS fragmentation identify->elucidate

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of N-(1-methylpentyl)-3,4-DMA

  • Preparation: Prepare a 1 mg/mL stock solution of N-(1-methylpentyl)-3,4-DMA in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for a target degradation of 5-20%; this may require time-point evaluations (e.g., 2, 4, 8, 24 hours). A loss of more than 20% is generally considered abnormal for these studies.[4]

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal:

      • Solution: Incubate a vial of the stock solution at 80°C.

      • Solid: Place a small amount of the solid API in an oven at 80°C.

    • Photolytic: Expose the stock solution (in a photostable container like a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples, including an unstressed control, to a suitable concentration (e.g., 10 µg/mL).

    • Analyze by a validated stability-indicating LC-MS/MS method. A C18 column with a gradient mobile phase of ammonium formate buffer and acetonitrile is a good starting point.[15]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that appear under stress conditions.

    • Use the high-resolution mass data and MS/MS fragmentation patterns to propose structures for the degradation products.

Q4: What are the best practices for storing and handling N-(1-methylpentyl)-3,4-DMA to prevent degradation?

A4: To ensure the long-term integrity of your N-(1-methylpentyl)-3,4-DMA standard, follow these guidelines:

  • Storage Temperature: Store the solid material at -20°C.[12] For solutions, especially in organic solvents, storage at -20°C or -80°C is recommended to slow down potential reactions.

  • Protection from Light: Store the compound in amber or light-blocking vials to prevent photolytic degradation.[16]

  • Inert Atmosphere: For long-term storage of high-purity material or solutions, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[16]

  • pH Considerations: Avoid storing solutions at high or low pH for extended periods. If preparing aqueous solutions, use a neutral buffer (e.g., PBS pH 7.2).

References

  • An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate. Benchchem.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed. Available from: [Link]

  • Synthesis and Cyclic Voltammetry Studies of 3,4-Methylenedioxymethamphetamine (MDMA) Human Metabolites. ResearchGate. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. Available from: [Link]

  • Substituted amphetamine. Wikipedia. Available from: [Link]

  • 3,4-Dimethoxyamphetamine. Wikipedia. Available from: [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Reduction of amphetamine hydroxylamine and other aliphatic hydroxylamines by benzamidoxime reductase and human liver microsomes. PubMed. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available from: [Link]

  • Simultaneous determination of methamphetamine, 3,4-methylenedioxy-N-methylamphetamine, 3,4-methylenedioxy-N-ethylamphetamine, N,N-dimethylamphetamine, and their metabolites in urine by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available from: [Link]

  • Phenethylamines. University of Virginia School of Medicine. Available from: [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. De Gruyter. Available from: [Link]

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Technical Support Center: HPLC Method Development for 3,4-DMA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Mobile Phase pH for 3,4-Dimethoxyamphetamine (3,4-DMA) Analysis Ticket ID: HPLC-DMA-OPT-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Basic" Problem

Welcome to the Technical Support Center. If you are analyzing 3,4-DMA derivatives, you are likely encountering peak tailing , retention instability , or poor resolution .[1]

The Root Cause: 3,4-DMA is a basic phenethylamine with a pKa of approximately 9.5–10.0 .[1] In Reversed-Phase HPLC (RP-HPLC), this creates a "danger zone" at intermediate pH levels (pH 4–8).[1] In this range, the analyte is positively charged (


), while residual silanols on the silica column surface are negatively charged (

). This results in a secondary ion-exchange interaction—the primary cause of peak tailing.

This guide provides the protocols to eliminate these interactions through precise pH control.

Part 1: The Mechanism (Theory & Strategy)

To fix the chromatography, you must control the ionization state of both the analyte and the column surface .

The Two Valid Strategies
StrategypH RangeAnalyte StateColumn State (Silanols)MechanismRecommended For
1. Acidic Suppression pH 2.0 – 3.0 Protonated (

)
Protonated (Neutral

)
Solophobic interaction (Hydrophobic retention is lower, but peak shape is good because silanols are "off").[1]Standard QC , LC-MS (using Formate/TFA)
2. Basic Suppression pH > 10.0 Neutral (

)
Ionized (

)
Hydrophobic interaction (Retention increases significantly; silanols are ionized but the analyte is neutral, so no attraction occurs).[1]High Sensitivity , Impurity Profiling
Visualizing the Interaction

The following diagram illustrates why intermediate pH fails and how extreme pH succeeds.

pH_Mechanism cluster_LowPH Strategy 1: Low pH (2-3) cluster_MidPH The Danger Zone: Mid pH (4-8) cluster_HighPH Strategy 2: High pH (>10) L_Analyte Analyte: Protonated (BH+) L_Result Result: Good Peak Shape (No Ionic Interaction) L_Analyte->L_Result L_Silanol Silanols: Neutral (Si-OH) L_Silanol->L_Result Silanols Suppressed M_Analyte Analyte: Protonated (BH+) M_Result Result: Severe Tailing (Ionic Attraction) M_Analyte->M_Result M_Silanol Silanols: Ionized (Si-O-) M_Silanol->M_Result Strong Attraction H_Analyte Analyte: Neutral (B) H_Result Result: Sharp Peaks + High Retention (Analyte Neutrality) H_Analyte->H_Result Analyte Deprotonated H_Silanol Silanols: Ionized (Si-O-) H_Silanol->H_Result No Interaction

Caption: Mechanism of peak tailing vs. suppression strategies. Intermediate pH leads to "Ionic Velcro" between the drug and the column.

Part 2: Troubleshooting Hub (FAQs)

Q1: I am seeing severe peak tailing (Tailing Factor > 1.5). How do I fix this immediately?

Diagnosis: You are likely operating near the pKa of the silanols (pH 4–7) or using an older "Type A" silica column. Immediate Fixes:

  • Lower the pH: Adjust your aqueous mobile phase to pH 2.5 using Phosphate buffer (for UV) or 0.1% Formic Acid (for MS).[1]

  • Add a Competitor (UV Only): If you cannot change pH, add 25 mM Triethylamine (TEA) to the mobile phase.[1] TEA is a stronger base than 3,4-DMA and will "saturate" the active silanol sites, blocking them from interacting with your analyte.[1]

  • Switch Columns: Use a "Base-Deactivated" or heavily end-capped column (e.g., C18 with polar embedding).[1]

Q2: Can I use high pH (pH 10) to increase retention?

Answer: Yes, but ONLY if you use a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).[1] Warning: Standard silica columns dissolve above pH 8.0.[1] The Benefit: At pH 10, 3,4-DMA is neutral.[1] It becomes much more hydrophobic, leading to:

  • 2–10x increase in retention factor (

    
    ).[1]
    
  • Higher loading capacity (excellent for preparative HPLC).[1]

  • Perfectly symmetrical peaks (no ionic interactions).[1]

Q3: My retention times are drifting day-to-day.

Diagnosis: Poor buffering capacity or temperature fluctuation. The Fix:

  • Check Buffer Concentration: Ensure your buffer is at least 10–25 mM .[1] Using just 0.05% acid (pH ~3.[1]5) often lacks the capacity to resist pH changes when the sample plug is injected.

  • Thermostat the Column: Basic compounds are sensitive to temperature changes (

    
     shifts with Temp). Set the column oven to 35°C or 40°C  rather than "Ambient."
    

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Preparation of Low pH Mobile Phase (pH 2.7)

Best for: Routine QC, UV Detection, Standard Silica Columns

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC-grade Water.[1]
  • Step 1: Dissolve

    
     of 
    
    
    
    in
    
    
    of water (creates ~25 mM solution).
  • Step 2: Calibrate pH meter.

  • Step 3: Add Phosphoric Acid dropwise while stirring until pH reaches 2.70 ± 0.05 .

  • Step 4: Dilute to volume (

    
    ) and filter through a 
    
    
    
    membrane.
  • Usage: Mix with Acetonitrile (e.g., 90:10 Buffer:ACN isocratic start).

Protocol B: Preparation of High pH Mobile Phase (pH 10.0)

Best for: High Retention, LC-MS compatible, Hybrid Columns ONLY[1]

  • Reagents: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ), HPLC-grade Water.[1]
  • Step 1: Dissolve

    
     of Ammonium Bicarbonate in 
    
    
    
    of water (
    
    
    ).
  • Step 2: Add Ammonium Hydroxide dropwise to adjust pH to 10.0 .

  • Step 3: Filter immediately. Note: High pH buffers absorb

    
     from the air, which lowers pH over time. Prepare fresh daily or use a generic "guard" bottle with a 
    
    
    
    trap.[1]

Part 4: Troubleshooting Decision Tree

Follow this logic flow to resolve method issues efficiently.

Troubleshooting_Tree Start Start: Poor Chromatography for 3,4-DMA Q1 Is the Peak Tailing? Start->Q1 Q2 Is Retention Drifting? Start->Q2 T1 Check Mobile Phase pH Q1->T1 D1 Check Buffer Conc. Q2->D1 T2 Is pH 4.0 - 8.0? T1->T2 Action1 CRITICAL ERROR Move to pH < 3.0 or > 10.0 T2->Action1 Yes T3 Is Column End-Capped? T2->T3 No (pH is correct) Action2 Switch to High-Purity Type B Silica or Hybrid Column T3->Action2 No/Unsure Action3 Increase Buffer to 25mM D1->Action3 < 10mM D2 Check Column Temp D1->D2 > 10mM Action4 Use Column Oven (Set 35-40°C) D2->Action4

Caption: Decision matrix for diagnosing peak shape and retention issues.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC: Impact of Silanol Interactions. Retrieved from

  • McCalley, D. V. (2023).[1] Analysis of Basic Compounds: The Role of pH and Stationary Phase. Chemical Communications, 59, 7887–7899.[1]

  • Dolan, J. W. (2018).[1] Why Do Peaks Tail? The Acid-Base Chemistry of HPLC. LCGC North America.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8423, 3,4-Dimethoxyamphetamine. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Analysis of Receptor Affinity: MDMA vs. the Uncharacterized N-(1-methylpentyl)-3,4-DMA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive substance research, understanding the nuanced interactions between a compound and its biological targets is paramount to elucidating its pharmacological profile. This guide provides a detailed comparison of the receptor affinity of the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA), with the lesser-known N-(1-methylpentyl)-3,4-dimethoxyamphetamine (N-(1-methylpentyl)-3,4-DMA).

It is critical to establish from the outset that while MDMA's receptor binding profile has been extensively documented, a thorough search of the scientific literature reveals a notable absence of published experimental data for N-(1-methylpentyl)-3,4-DMA. Therefore, this guide will present the established affinity of MDMA and, leveraging established principles of structure-activity relationships (SAR) for N-alkylated amphetamines, offer a scientifically-grounded, theoretical postulation of the receptor affinity profile for N-(1-methylpentyl)-3,4-DMA. This document is intended to serve as a valuable resource for researchers, highlighting the known pharmacology of a benchmark compound while simultaneously underscoring a significant data gap for a structurally related molecule.

The Significance of Receptor Affinity in Modulating Pharmacological Effects

The subjective and physiological effects of amphetamine derivatives are largely dictated by their binding affinities at various neuronal receptors and transporters. The primary targets for compounds like MDMA are the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The relative affinity for these transporters governs the balance of serotonergic, dopaminergic, and noradrenergic activity, which in turn shapes the compound's stimulant, euphoric, and entactogenic properties.

Furthermore, direct interactions with G-protein coupled receptors, particularly serotonin receptor subtypes such as the 5-HT₂A receptor, can contribute to the psychedelic and perceptual-altering effects of these substances. A comprehensive understanding of a compound's receptor affinity profile is therefore the first step in predicting its potential therapeutic applications and adverse effect profile.

Comparative Receptor Affinity Profile: MDMA (Experimental) vs. N-(1-methylpentyl)-3,4-DMA (Theoretical)

The following table summarizes the known receptor affinity of MDMA and a hypothesized profile for N-(1-methylpentyl)-3,4-DMA based on SAR principles. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

TargetMDMA (Ki/IC50, nM)N-(1-methylpentyl)-3,4-DMA (Theoretical Ki/IC50, nM)Rationale for Theoretical Profile
Monoamine Transporters
SERT238 - 2,410[1]Likely lower affinity than MDMAIncreasing the size of the N-alkyl substituent beyond a methyl group generally decreases affinity for monoamine transporters.[2]
DAT1,572 - 8,290[1]Likely significantly lower affinity than MDMAElongating the N-alkyl chain has been shown to decrease potency at DAT.[2]
NET462 - 1,190[1]Likely lower affinity than MDMASimilar to DAT, increased N-alkyl chain length tends to reduce affinity for NET.[2]
Serotonin Receptors
5-HT₂A~5,100[3]Unknown, potentially low affinityWhile the 3,4-dimethoxy substitution may confer some 5-HT₂A affinity, the bulky N-substituent could sterically hinder binding.
5-HT₁A~4,000 - 5,000[3]Unknown, likely low affinityMDMA itself has low affinity for this receptor, and there is no clear SAR to suggest the N-methylpentyl group would enhance it.

Note: The Ki/IC50 values for MDMA can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The provided ranges reflect this variability.

In-Depth Analysis and Causality of Experimental Design

The determination of receptor affinity is a cornerstone of pharmacological research. The "gold standard" method for this is the radioligand binding assay . This technique provides a quantitative measure of the interaction between a drug and its target receptor or transporter.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following is a generalized, step-by-step protocol for determining the affinity of a test compound for SERT, DAT, and NET.

1. Membrane Preparation:

  • Rationale: To isolate the target transporters, which are membrane-bound proteins.

  • Procedure:

    • Utilize cell lines (e.g., HEK293) stably transfected to express the human serotonin, dopamine, or norepinephrine transporter.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in a hypotonic lysis buffer containing protease inhibitors to prevent protein degradation.

    • Homogenize the cells to rupture the cell membranes and release the intracellular contents.

    • Perform differential centrifugation to separate the membrane fraction from other cellular components.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • Rationale: To determine the concentration of the test compound required to inhibit the binding of a known high-affinity radioligand by 50% (IC50).

  • Procedure:

    • In a multi-well plate, add a constant concentration of a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Add increasing concentrations of the unlabeled test compound (e.g., MDMA or N-(1-methylpentyl)-3,4-DMA).

    • Add the prepared membrane fraction to initiate the binding reaction.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Rationale: To calculate the IC50 and subsequently the Ki value.

  • Procedure:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Transfected with Transporter) homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubation with Radioligand & Test Compound membrane_pellet->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_determination IC50 Determination scintillation->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation

Caption: Workflow for determining receptor affinity via radioligand binding assay.

Discussion and Future Directions

The well-documented receptor affinity of MDMA reveals a preference for the serotonin transporter, followed by the norepinephrine and dopamine transporters. This SERT-preferential activity is a key contributor to its characteristic entactogenic effects. Its affinity for the 5-HT₂A receptor is comparatively low, which aligns with its classification as a non-classical psychedelic.

For N-(1-methylpentyl)-3,4-DMA, the principles of SAR suggest a likely decrease in affinity for all three monoamine transporters compared to MDMA. Studies on N-alkylated amphetamines have demonstrated that increasing the length and bulk of the N-alkyl substituent beyond a methyl or ethyl group generally reduces potency at DAT and NET.[2] While the effect on SERT can be more variable, a significant increase in affinity is not anticipated with the N-(1-methylpentyl) substitution. The 3,4-dimethoxy substitutions on the phenyl ring, in contrast to the methylenedioxy group of MDMA, may also influence receptor interactions. For instance, 3,4-dimethoxyamphetamine (3,4-DMA) itself has very low affinity for the 5-HT₂A receptor.

The lack of empirical data for N-(1-methylpentyl)-3,4-DMA represents a significant knowledge gap. Future research should prioritize the in-vitro characterization of this compound's receptor binding profile. Such studies would not only provide a direct comparison with MDMA but also contribute to a more comprehensive understanding of the structure-activity relationships of N-substituted amphetamines. This knowledge is crucial for the development of novel therapeutic agents with more selective pharmacological profiles and for informing public health and regulatory bodies about the potential effects of new psychoactive substances.

References

  • Gannon, B. M., et al. (2020). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 45(8), 1383–1391.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the effects of psychostimulants on the human and mouse monoamine transporters. BMC Pharmacology, 6, 4.
  • Pierce, P. A., & Peroutka, S. J. (1988). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Neuroscience Letters, 95(1-3), 208–212.
  • Wikipedia. (2024). 3,4-Dimethoxyamphetamine. In Wikipedia. Retrieved from [Link]

Sources

Technical Assessment: Cross-Reactivity of N-(1-methylpentyl)-3,4-DMA in Standard Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment designed for research and forensic toxicology professionals. It synthesizes structural analysis with established immunoassay principles to evaluate the detection profile of N-(1-methylpentyl)-3,4-DMA .

Executive Summary

N-(1-methylpentyl)-3,4-DMA is a structurally complex amphetamine derivative characterized by a 3,4-dimethoxy substitution on the phenyl ring and a bulky aliphatic chain (1-methylpentyl) on the nitrogen atom.

Based on Structure-Activity Relationship (SAR) analysis and comparative data from analogous N-substituted phenethylamines, this compound is predicted to exhibit negligible to non-existent cross-reactivity (<1%) in standard ELISA and EMIT immunoassay screens targeted for Amphetamine, Methamphetamine, or MDMA.

Clinical Implication: This compound acts as a "stealth" analog. Standard urine drug screens (UDS) will likely yield False Negative results, necessitating confirmation via GC-MS or LC-MS/MS for detection.

Structural Mechanism & Antibody Binding Analysis

To understand the assay failure, we must analyze the "Lock and Key" mismatch between the commercial antibodies and the analyte.

The Structural Mismatch

Most commercial immunoassays (e.g., Roche Abuscreen, Thermo DRI, Siemens EMIT II) utilize antibodies raised against immunogens conjugated at specific positions:

  • AMP/MET Assays: Often target the phenyl ring or the N-terminus (using 4-aminobutyl spacers).

  • MDMA Assays: Target the methylenedioxy ring .

N-(1-methylpentyl)-3,4-DMA presents two critical interference points:

  • Steric Hindrance (The N-Tail): The N-(1-methylpentyl) group is a branched C6 chain. This is significantly larger than the hydrogen (Amphetamine) or methyl (Methamphetamine/MDMA) groups the antibodies are optimized for. This bulky tail physically blocks the analyte from entering the antibody binding pocket.

  • Electronic Mismatch (The Ring): While the 3,4-dimethoxy ring resembles the 3,4-methylenedioxy ring of MDMA, it lacks the planar rigidity of the methylenedioxy bridge. It is entirely distinct from the unsubstituted phenyl ring of Amphetamine.

Mechanism Visualization

The following diagram illustrates the steric clash preventing successful binding.

AntibodyBinding cluster_0 Standard Target (MDMA) cluster_1 Target Analog (N-(1-methylpentyl)-3,4-DMA) MDMA MDMA Molecule (Small N-Methyl group) BindingSite1 Antibody Pocket (Fits Compact Amine) MDMA->BindingSite1 High Affinity Binding Analog N-(1-methylpentyl)-3,4-DMA (Bulky C6 N-Chain) BindingSite2 Antibody Pocket (Sterically Restricted) Analog->BindingSite2 Steric Clash (No Binding)

Figure 1: Comparative binding kinetics showing the steric exclusion of the N-(1-methylpentyl) analog compared to the standard MDMA target.

Comparative Performance Guide

Since direct validation data for this specific CAS is rare in public literature, we utilize Analogous Bridging Data . The table below compares the cross-reactivity of structurally related compounds to demonstrate the "N-Substitution Drop-off Effect."

Table 1: Cross-Reactivity of 3,4-Substituted Amphetamines in Standard Assays (Neogen/Thermo DRI)

AnalyteRing StructureN-SubstituentCross-Reactivity (MDMA Kit)Cross-Reactivity (AMP Kit)Detection Status
MDMA (Control)3,4-MethylenedioxyMethyl (C1)100% <1%Positive
3,4-DMA 3,4-DimethoxyHydrogen (H)~35-60%*<5%Likely Positive
MDEA (Eve)3,4-MethylenedioxyEthyl (C2)~40-80%<1%Positive
MBDB 3,4-MethylenedioxyButyl (C4)<5%0%Negative
Pentylone 3,4-MethylenedioxyMethyl (C1)<1%0%Negative
N-(1-methylpentyl)-3,4-DMA 3,4-Dimethoxy 1-Methylpentyl (C6) Predicted <0.1% Predicted 0% FALSE NEGATIVE

*Data interpolated from Nieddu et al. (2014) and broad-spectrum specificity studies on phenethylamines.

Key Insight: Cross-reactivity drops exponentially as the N-alkyl chain length increases beyond Ethyl (C2). The C6 chain of N-(1-methylpentyl)-3,4-DMA effectively renders it invisible to antibodies designed for small amines.

Experimental Protocol: Validation of Cross-Reactivity

To confirm the negative prediction for your specific assay platform (e.g., Beckman Coulter AU, Abbott Architect), follow this self-validating "Spike & Recovery" protocol.

Reagents & Preparation
  • Drug Standard: N-(1-methylpentyl)-3,4-DMA HCl (1 mg/mL in Methanol).

  • Matrix: Drug-free human urine (pooled).

  • Assay Kit: Target immunoassay (e.g., EMIT II Plus Amphetamines).

Step-by-Step Methodology
  • Calibrator Verification: Run standard calibrators (0, 500, 1000 ng/mL) to establish the cutoff absorbance (

    
    ).
    
  • High-Concentration Spike: Prepare a 10,000 ng/mL sample of N-(1-methylpentyl)-3,4-DMA in urine. (Note: We test at 10x the cutoff to detect even weak affinity).

  • Serial Dilution: Dilute the spike to 5,000, 1,000, and 500 ng/mL.

  • Analysis: Run all samples in triplicate.

  • Calculation: Calculate % Cross-Reactivity using the formula:

    
    
    
Workflow Diagram

ValidationProtocol Start Start: Drug-Free Urine Pool Spike Spike N-(1-methylpentyl)-3,4-DMA @ 10,000 ng/mL Start->Spike Dilute Serial Dilution (5000, 1000, 500 ng/mL) Spike->Dilute RunAssay Run Immunoassay (Triplicate) Dilute->RunAssay Compare Compare Absorbance vs. Calibrator Cutoff RunAssay->Compare Decision Absorbance > Cutoff? Compare->Decision ResultPos Positive Cross-Reactivity (Calculate %) Decision->ResultPos Yes ResultNeg Negative Cross-Reactivity (False Negative Risk) Decision->ResultNeg No

Figure 2: Logical workflow for validating immunoassay cross-reactivity in a clinical laboratory setting.

Conclusion & Recommendations

N-(1-methylpentyl)-3,4-DMA represents a significant blind spot for current immunochemical screening technologies.

  • Primary Recommendation: Do not rely on ELISA/EMIT for the detection of this compound.

  • Secondary Recommendation: If ingestion is suspected despite a negative screen, laboratories must utilize LC-MS/MS or GC-MS operating in MRM (Multiple Reaction Monitoring) mode.

  • Target Ions (GC-MS): Look for the tropylium ion equivalents and the specific iminium ion fragment characteristic of the N-alkyl chain cleavage.

References

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992).[1] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164.[1] [Link]

  • Nieddu, M., et al. (2014). Cross-reactivities of 39 new amphetamine designer drugs on three abuse drugs urinary screening tests. Forensic Toxicology, 32, 132–138.[2] [Link]

  • Petrides, A. K., et al. (2019). False-Positive Phencyclidine Immunoassay Results Caused by 3-Methoxy-Phencyclidine. Clinical Chemistry, 65(9), 1190–1192. (Demonstrating analog interference principles). [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

Sources

The Impact of N-Substitution on the Potency of 3,4-Dimethoxyamphetamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the pharmacological potency of N-substituted 3,4-dimethoxyamphetamine (3,4-DMA) analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, presents available experimental data, and outlines the methodologies crucial for the evaluation of these compounds. We will explore how modifications to the amine substituent influence interactions with key neurological targets, thereby altering the overall potency and pharmacological profile.

Introduction: The 3,4-Dimethoxyamphetamine Scaffold and the Significance of N-Substitution

The 3,4-dimethoxyamphetamine (3,4-DMA) core structure is a foundational psychoactive scaffold. Its pharmacological activity is primarily mediated by interactions with monoamine transporters and serotonin receptors. The substituent at the nitrogen atom of the amphetamine side-chain plays a pivotal role in modulating the affinity and efficacy of these compounds at their biological targets. While the parent compound, 3,4-DMA, exhibits modest activity, strategic N-substitution can dramatically alter its potency, selectivity, and overall pharmacological character.

The primary molecular targets for this class of compounds include:

  • Serotonin 5-HT₂A and 5-HT₂C Receptors: These G-protein coupled receptors are critical for the psychedelic and hallucinogenic effects of many phenethylamines.

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. Inhibition or reversal of these transporters leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant and empathogenic effects.

This guide will comparatively assess the impact of various N-substituents, from small alkyl groups to the larger benzyl moiety, on the potency of 3,4-DMA analogs.

Comparative Potency of N-Substituted 3,4-Dimethoxyamphetamine Analogs

The following table summarizes the known and extrapolated potency of various N-substituted 3,4-dimethoxyamphetamines. It is important to note that direct comparative studies for a full homologous series of N-alkylated 3,4-DMA are limited. Therefore, some of the presented information is based on structure-activity relationship principles derived from closely related amphetamine series.

CompoundN-SubstituentReceptor/Transporter Affinity & PotencyIn Vivo Effects
3,4-DMA -HLow affinity for 5-HT₂A (Ki = 43,300 nM) and 5-HT₁ (Ki = 64,600 nM) receptors.[1]Mescaline-like effects at high intravenous doses (up to 700 mg); sympathomimetic effects at 160 mg orally.[1]
DMMA -CH₃Significantly less potent than MDMA as an inhibitor of NET and SERT.[2] Appears to act as a serotonin-norepinephrine-dopamine releasing agent.[2]Psychoactive, but less potent than MDMA.
N-Ethyl-3,4-DMA -CH₂CH₃Expected to have similar or slightly decreased potency compared to DMMA at monoamine transporters, based on general amphetamine SAR.[3]Likely psychoactive with stimulant properties.
N-Propyl-3,4-DMA -CH₂CH₂CH₃Potency at monoamine transporters is expected to be lower than N-methyl and N-ethyl analogs.[3]Reduced in vivo potency compared to shorter-chain analogs is anticipated.[3]
N-Butyl-3,4-DMA -CH₂(CH₂)₂CH₃Significantly reduced potency at monoamine transporters is expected.[3]Markedly lower in vivo potency compared to shorter-chain analogs.[3]
N-Benzyl-3,4-DMA -CH₂-PhExpected to have dramatically increased affinity and potency as a 5-HT₂A receptor agonist compared to the unsubstituted analog.[4]Likely to possess potent psychedelic properties.

Key Insights from the Data:

  • Unsubstituted Amine (3,4-DMA): The parent compound, 3,4-DMA, demonstrates very low affinity for the 5-HT₂A receptor, suggesting weak psychedelic potential on its own.[1]

  • N-Alkylation Trend: For unsubstituted amphetamines, increasing the N-alkyl chain length beyond an ethyl group generally leads to a decrease in potency at monoamine transporters and in vivo activity.[3] It is highly probable that this trend also applies to the 3,4-dimethoxy substituted series.

  • N-Methylation (DMMA): The N-methyl analog, DMMA, is a known psychoactive substance but is significantly less potent than its methylenedioxy counterpart, MDMA, at inhibiting norepinephrine and serotonin transporters.[2]

  • N-Benzylation: The introduction of an N-benzyl group is a well-established strategy for dramatically increasing the affinity and potency of phenethylamines at the 5-HT₂A receptor.[4] While specific data for N-benzyl-3,4-DMA is not available in the provided search results, it is reasonable to predict a significant increase in psychedelic potency compared to 3,4-DMA.

Structure-Activity Relationships: The "Why" Behind the Potency Changes

The observed differences in potency can be attributed to several key molecular interactions:

  • Steric Hindrance: As the size of the N-alkyl substituent increases (from methyl to butyl), it can create steric hindrance at the binding sites of monoamine transporters, leading to a decrease in affinity and, consequently, potency.

  • Lipophilicity: While a certain degree of lipophilicity is required for brain penetration, excessive increases in the N-alkyl chain length can negatively impact the overall pharmacological profile.

  • Receptor Subpocket Interactions: The dramatic increase in potency seen with N-benzyl substitution is attributed to favorable interactions of the benzyl group within a specific subpocket of the 5-HT₂A receptor. This additional binding interaction significantly enhances the affinity of the ligand for the receptor.

cluster_0 N-Alkyl Substitution cluster_1 N-Aryl Substitution Methyl Methyl Potency at Monoamine Transporters Potency at Monoamine Transporters Methyl->Potency at Monoamine Transporters Moderate Ethyl Ethyl Ethyl->Potency at Monoamine Transporters Moderate to Low Propyl Propyl Propyl->Potency at Monoamine Transporters Low Butyl Butyl Butyl->Potency at Monoamine Transporters Very Low Benzyl Benzyl Potency at 5-HT2A Receptor Potency at 5-HT2A Receptor Benzyl->Potency at 5-HT2A Receptor High

Caption: Impact of N-Substitution on Potency at Key Targets.

Experimental Protocols for Potency Determination

The determination of the potency of N-substituted 3,4-dimethoxyamphetamines relies on a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A receptor) are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

    • The membrane pellet is washed and resuspended in an appropriate buffer.

  • Binding Assay:

    • The assay is performed in a multi-well plate format.

    • A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) is added to each well.

    • Varying concentrations of the unlabeled test compound (the competitor) are added to the wells.

    • The cell membrane preparation is then added to initiate the binding reaction.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radiolabeled Ligand Radiolabeled Ligand Binding Binding Radiolabeled Ligand->Binding Unlabeled Test Compound Unlabeled Test Compound Unlabeled Test Compound->Binding Receptor Receptor Receptor->Binding Separation Separation Binding->Separation Detection Detection Separation->Detection Ki Value Ki Value Detection->Ki Value

Caption: Workflow for Radioligand Binding Assay.

In Vivo Behavioral Assays

In vivo assays in animal models are crucial for assessing the functional consequences of receptor binding and the overall psychoactive potential of a compound.

Head-Twitch Response (HTR) in Rodents:

The head-twitch response in mice or rats is a widely accepted behavioral model for screening compounds with potential psychedelic activity, as it is primarily mediated by 5-HT₂A receptor activation.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Animals are acclimated to the testing environment to minimize stress-induced behavioral changes.

  • Drug Administration:

    • The test compound is administered to the animals at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • A control group receives a vehicle injection.

  • Observation:

    • Following a predetermined post-injection period, the animals are observed for a specific duration (e.g., 30-60 minutes).

    • The number of head twitches, a rapid, rotational movement of the head, is counted by a trained observer who is blind to the experimental conditions.

  • Data Analysis:

    • The dose-response relationship for the induction of head twitches is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Conclusion

The N-substituent on the 3,4-dimethoxyamphetamine scaffold is a critical determinant of its pharmacological potency. While small N-alkyl groups generally lead to a decrease in activity with increasing chain length, the introduction of an N-benzyl group is a powerful strategy for dramatically enhancing potency at the 5-HT₂A receptor. This guide provides a framework for understanding these structure-activity relationships and highlights the key experimental methodologies required for the comprehensive evaluation of these and other novel psychoactive compounds. Further research focusing on a systematic evaluation of a homologous series of N-substituted 3,4-dimethoxyamphetamines is warranted to provide a more complete quantitative picture of their comparative potencies.

References

  • Bustamante, D., Díaz-Véliz, G., Paeile, C., et al. (2004). Analgesic and behavioral effects of amphetamine enantiomers, p-methoxyamphetamine and n-alkyl-p-methoxyamphetamine derivatives. Pharmacology Biochemistry and Behavior, 79(2), 199-212.
  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133.
  • Tocus, E. C., & Miller, D. K. (1984). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 20(3), 491-496. [Link]

  • Wikipedia. (2023). 3,4-Dimethoxyamphetamine. [Link]

  • Wikipedia. (2023). 3,4-Dimethoxymethamphetamine. [Link]

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Decoding Fragmentation: A Comparative Analysis of N-(1-methylpentyl)-3,4-DMA and 3,4-DMA Mass Spectra

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Analytical Chemistry and Drug Development

In the landscape of novel psychoactive substances, understanding the structural nuances that differentiate analogs is paramount for accurate identification. This guide provides a detailed comparison of the mass spectral fragmentation patterns of 3,4-dimethoxyamphetamine (3,4-DMA) and its N-substituted analog, N-(1-methylpentyl)-3,4-DMA. While direct experimental data for the N-(1-methylpentyl) derivative is not widely published, this analysis extrapolates from the well-established fragmentation of 3,4-DMA and other N-alkylated amphetamines to provide a predictive model for its mass spectral behavior.

Introduction to Amphetamine Fragmentation

Phenethylamine derivatives, the structural backbone of amphetamines, exhibit characteristic fragmentation patterns in mass spectrometry, particularly under electron ionization (EI). The primary fragmentation pathways involve cleavage of the C-C bond between the alpha and beta carbons (α-cleavage) and cleavage of the bond between the nitrogen and the alpha carbon.[1][2] These cleavages result in the formation of stable immonium and benzyl cations, which are often the most abundant ions in the mass spectrum.

Mass Spectral Profile of 3,4-DMA

3,4-Dimethoxyamphetamine (3,4-DMA) is a primary amine with a molecular weight of 195.26 g/mol .[3] Its electron ionization mass spectrum is characterized by a prominent molecular ion peak (M+) and several key fragment ions that are diagnostic of its structure.

The fragmentation of 3,4-DMA is initiated by the ionization of the nitrogen atom's lone pair of electrons or the aromatic pi system. Subsequent α-cleavage leads to the formation of the base peak, which is the most intense signal in the spectrum.

Key Fragmentation Pathways of 3,4-DMA:

  • α-Cleavage: The primary fragmentation pathway involves the cleavage of the Cα-Cβ bond, resulting in the formation of a stable immonium ion.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can also occur, leading to the formation of a substituted benzyl cation.

m/z Proposed Fragment Significance
195[C11H17NO2]+•Molecular Ion
180[M-CH3]+Loss of a methyl group
152[C9H12O2]+Result of benzylic cleavage
44[C2H6N]+Immonium ion from α-cleavage (often the base peak)

Data extrapolated from typical phenethylamine fragmentation and publicly available spectral data.[3][4]

Predicted Mass Spectral Profile of N-(1-methylpentyl)-3,4-DMA

N-(1-methylpentyl)-3,4-DMA is a secondary amine, and the addition of the N-alkyl substituent is expected to introduce new fragmentation pathways and alter the relative abundances of the ions observed for 3,4-DMA. The molecular weight of N-(1-methylpentyl)-3,4-DMA is 279.43 g/mol .

The presence of the N-(1-methylpentyl) group introduces additional sites for fragmentation, primarily through cleavage of the N-alkyl bond and rearrangements.

Predicted Key Fragmentation Pathways of N-(1-methylpentyl)-3,4-DMA:

  • α-Cleavage (Iminium Ion Formation): Similar to 3,4-DMA, α-cleavage is expected. However, the resulting iminium ion will be larger due to the N-alkyl group. Cleavage of the Cα-Cβ bond will lead to an iminium ion.

  • N-Alkyl Chain Fragmentation: The 1-methylpentyl group itself can undergo fragmentation. This can include loss of alkyl radicals at various points along the chain.

  • Benzylic Cleavage: Benzylic cleavage is still a possibility, leading to the same benzylic cation as seen with 3,4-DMA.

Predicted m/z Proposed Fragment Significance
279[C17H29NO2]+•Molecular Ion
208[M-C5H11]+Loss of the pentyl radical from the N-substituent
152[C9H12O2]+Result of benzylic cleavage
128[C8H18N]+Iminium ion from α-cleavage
86[C6H12]+•Fragment from the N-(1-methylpentyl) group
44[C2H6N]+Potential for a smaller iminium ion through rearrangement

Experimental Workflow

The analysis of these compounds is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation and Derivatization

For improved chromatographic performance and mass spectral characteristics, amphetamines are often derivatized.[5] Common derivatizing agents include trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFPA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] Derivatization increases the molecular weight and can produce more structurally informative fragments.[5]

Step-by-Step Derivatization Protocol (using PFPA):

  • Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., toluene:acetonitrile).

  • Add the derivatizing agent (e.g., PFPA).

  • Heat the mixture (e.g., at 70°C for 20 minutes).[6]

  • Evaporate the solution again and reconstitute in a solvent suitable for GC-MS injection (e.g., ethyl acetate).[6]

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-1 MS or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set high enough to ensure complete vaporization without thermal degradation (e.g., 250-280°C).[4][8]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanned over a range that includes the molecular ions and expected fragments (e.g., m/z 40-500).

  • Source and Quadrupole Temperatures: Maintained at appropriate temperatures to prevent condensation and ensure optimal performance (e.g., Source: 230°C, Quad: 150°C).[4]

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both compounds.

3,4-DMA Fragmentation M 3,4-DMA (m/z 195) F1 Immonium Ion (m/z 44) M->F1 α-Cleavage F2 Benzylic Cation (m/z 152) M->F2 Benzylic Cleavage N-(1-methylpentyl)-3,4-DMA Fragmentation M N-(1-methylpentyl)-3,4-DMA (m/z 279) F1 Iminium Ion (m/z 128) M->F1 α-Cleavage F2 Benzylic Cation (m/z 152) M->F2 Benzylic Cleavage F3 [M-C5H11]+ (m/z 208) M->F3 N-Alkyl Cleavage

Caption: Predicted fragmentation of N-(1-methylpentyl)-3,4-DMA.

Conclusion

The mass spectral fragmentation of N-(1-methylpentyl)-3,4-DMA is predicted to be significantly different from that of 3,4-DMA due to the presence of the N-alkyl substituent. The key differentiators will be the mass of the iminium ion formed upon α-cleavage and the appearance of fragments resulting from the cleavage of the N-(1-methylpentyl) group. These differences allow for the unambiguous identification of each compound, which is critical for forensic and research applications. While this guide provides a robust predictive framework, empirical data from the analysis of a certified reference standard of N-(1-methylpentyl)-3,4-DMA is necessary for definitive confirmation.

References

  • American Chemical Society. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
  • MDPI. (2018, June 22).
  • Journal of Analytical Toxicology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine, and 3,4-Methylenedioxymethamphetamine in Hair.
  • Restek. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • Journal of IMAB. (2017, June 26).
  • Turkish Journal of Medical Sciences. (n.d.). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method.
  • ResearchGate. (2025, October 16).
  • PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
  • American Chemical Society. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). (+-)-3,4-Dimethoxyamphetamine. PubChem.
  • National Institute of Standards and Technology. (n.d.). 3,4-Dimethoxycinnamic acid. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Archives of Pathology & Laboratory Medicine. (n.d.).
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  • ResearchG
  • PubMed. (2005, February 15). The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS.
  • SWGDrug. (2013, December 16). 3,4-Dimethoxyamphetamine.
  • PubMed. (2000, March 15). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line.
  • National Institute of Standards and Technology. (n.d.). Benzenethanamine, 3,4-dimethoxy-α-methyl-. NIST WebBook.
  • MDPI. (2025, January 27). Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis.
  • Cayman Chemical. (n.d.). 3,4-DMA (hydrochloride) (CAS 13078-75-6).

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Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling N-(1-methylpentyl)-3,4-DMA (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond product specifications to ensure the safety and success of your research. This document outlines the essential personal protective equipment (PPE) and handling protocols for N-(1-methylpentyl)-3,4-DMA (hydrochloride), an analytical reference standard categorized as an amphetamine analog.[1][2] Given that this is a research chemical, comprehensive toxicological data is not available. Therefore, we must operate under the precautionary principle, treating the substance as hazardous until proven otherwise.[2]

The following guide is structured to provide a robust framework for risk mitigation, operational integrity, and regulatory compliance.

Foundational Hazard Assessment

N-(1-methylpentyl)-3,4-DMA (hydrochloride) is a derivative of 3,4-Dimethoxyamphetamine (3,4-DMA), a known psychoactive substance. While a specific Safety Data Sheet (SDS) with detailed hazard identification for this exact compound is not publicly available, the product information from suppliers explicitly warns that the material should be considered hazardous.[2] Toxicity studies on analogous N-alkyl derivatives of amphetamines have shown them to possess significant toxicity, with LD50 values comparable to more well-known substances like MDMA.[3]

Therefore, the primary risks associated with handling this compound are:

  • Inhalation: Accidental inhalation of the powdered form can lead to rapid systemic absorption.

  • Dermal Absorption: The potential for absorption through the skin is unknown but must be assumed.

  • Ingestion: Accidental ingestion could lead to potent pharmacological effects and toxicity.

  • Ocular Exposure: Contact with eyes could cause serious irritation or damage.[4]

Our safety protocols are designed to mitigate these risks at every stage of the handling process.

Core Personal Protective Equipment (PPE) Mandates

A baseline of appropriate PPE is mandatory for all personnel working in the laboratory where this compound is handled, even if not directly working with the material.[5] The following table outlines the required PPE based on the type of operation being performed.

Operational Task Required PPE Ensemble Rationale
Storage & Inventory Lab Coat, Safety Glasses, Disposable Nitrile GlovesProtects against incidental contact during handling of sealed containers.
Weighing (Neat Powder) Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Respiratory Protection (N95 minimum; PAPR recommended)This is the highest-risk activity. A face shield protects against splashes during manipulation.[5] Double gloves provide redundant protection.[5] Respiratory protection is critical to prevent inhalation of fine powder.
Solution Preparation Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile GlovesProtects against splashes of the dissolved compound. The risk of aerosolization is lower than with powder, but still present.
Analytical Handling Lab Coat, Safety Glasses, Disposable Nitrile GlovesStandard laboratory practice for handling dilute solutions where splash risk is minimal.

Detailed Protocols: A Self-Validating System

Adherence to protocol is paramount. The following step-by-step guide for preparing a stock solution is designed to be a self-validating system, minimizing the chance for error and exposure.

Protocol: Preparation of a Stock Solution from Crystalline Solid
  • Preparation & Pre-Checks:

    • Designate a specific work area, preferably within a certified chemical fume hood.[6]

    • Ensure the fume hood sash is at the appropriate working height.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and verify their cleanliness.

    • A second qualified individual must verify all calculations for the stock solution concentration before weighing begins.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a chemical-resistant lab coat.

    • Don an N95 respirator or a powered air-purifying respirator (PAPR). Perform a seal check.

    • Don chemical splash goggles.

    • Don a full-face shield over the goggles and respirator.[7]

    • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Weighing and Dissolution:

    • Carefully remove the container of N-(1-methylpentyl)-3,4-DMA (hydrochloride) from its storage location (-20°C) and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.[2]

    • Perform all manipulations of the solid compound deep within the chemical fume hood.

    • Carefully weigh the desired amount of the compound using a tared weigh boat.

    • Record the exact weight in the laboratory notebook.

    • Using a clean spatula, transfer the powder to the designated volumetric flask or vial.

    • Add the solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask. Repeat twice.

    • Add solvent to the final volume, cap the container, and mix thoroughly.

  • Doffing PPE and Cleanup:

    • Wipe down the exterior of the final solution container. Label it clearly with the compound name, concentration, solvent, date, and your initials.

    • Wipe down the work surface, analytical balance, and any equipment used.

    • Dispose of all contaminated disposable items (gloves, weigh boat, wipes) in a designated hazardous waste container.

    • Doff PPE in the reverse order of donning, taking care to avoid contaminating yourself. The outer gloves are removed first.

    • Wash hands and face thoroughly with soap and water after exiting the lab.[6]

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wear the appropriate PPE as outlined for "Weighing" before attempting cleanup. Absorb the spill with an inert, non-combustible material and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Operations

As an analog of a controlled substance, N-(1-methylpentyl)-3,4-DMA (hydrochloride) and all materials contaminated with it must be disposed of in a manner that renders the substance "non-retrievable".[10]

  • Segregation: All waste streams (solid waste, liquid waste, sharps) contaminated with the compound must be segregated from regular laboratory waste.

  • Record Keeping: Maintain a detailed log of all disposals, including the quantity of the substance being disposed of and the date.

  • Destruction: The preferred method of destruction is incineration by a licensed hazardous waste disposal company.[10] On-site chemical deactivation may be possible but must be validated to ensure the compound is rendered non-retrievable.[11]

  • Witnessing: For significant quantities, it is best practice to have the disposal process witnessed by two authorized employees who will then sign the disposal log.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps and decision points for safely managing N-(1-methylpentyl)-3,4-DMA (hydrochloride) from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_disposal Waste Management a Receive & Log Compound b Store at -20°C in Secure Location a->b c Conduct Pre-Use Risk Assessment b->c d Verify Calculations (Second Person) c->d e Don Full PPE (Task-Specific) d->e f Perform Experiment (e.g., Weighing, Dissolution) e->f g Secure & Label Final Product f->g h Clean Work Area g->h i Segregate Contaminated Waste h->i j Log Waste for Disposal i->j k Doff PPE Correctly j->k m Store Waste Securely j->m l Wash Hands Thoroughly k->l n Arrange Pickup by Licensed Hazardous Waste Vendor m->n o Ensure Incineration & Receive Certificate of Destruction n->o

Caption: Workflow for Safe Handling of Potent Research Chemicals.

This guide provides a comprehensive framework for the safe handling and disposal of N-(1-methylpentyl)-3,4-DMA (hydrochloride). Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165362290, N-(1-Methylpentyl)-3,4-DMA Hydrochloride. PubChem. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Best practices for disposal of controlled substances. Retrieved from [Link]

  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]

  • Ohio Laws and Administrative Rules. (2024, July 1). Rule 4729:5-3-01 | Disposal of controlled substances. Retrieved from [Link]

  • Federal Register. (2014, September 9). Disposal of Controlled Substances. Retrieved from [Link]

  • Specific Waste Industries. (2025, August 19). Controlled Substance Disposal: 6 Safe Disposal Methods. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Airgas. (2019, November 20). SAFETY DATA SHEET - Dimethylamine. Retrieved from [Link]

  • Labs Contamination Control. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Environment, Health and Safety, University of Nevada, Reno. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3,4-DMA HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • Al-Mousa, F., et al. (2024, December 7). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. MDPI. Retrieved from [Link]

  • Noggle, F. T. Jr., et al. (1987). Synthesis, identification, and acute toxicity of some N-alkyl derivatives of 3,4-methylenedioxyamphetamine. Journal of AOAC INTERNATIONAL, 70(6), 981-986. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.